molecular formula C19H30N4O6 B123416 H-Tyr-lys-thr-OH CAS No. 155943-09-2

H-Tyr-lys-thr-OH

Número de catálogo: B123416
Número CAS: 155943-09-2
Peso molecular: 410.5 g/mol
Clave InChI: SINRIKQYQJRGDQ-MEYUZBJRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tyr-Lys-Thr is a peptide.

Propiedades

IUPAC Name

(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O6/c1-11(24)16(19(28)29)23-18(27)15(4-2-3-9-20)22-17(26)14(21)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,26)(H,23,27)(H,28,29)/t11-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINRIKQYQJRGDQ-MEYUZBJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biological function of the Tyr-lys-thr peptide sequence

Author: BenchChem Technical Support Team. Date: February 2026

Biological Function, Pharmacokinetics, and Therapeutic Potential

Executive Summary

The Tyr-Lys-Thr (YKT) tripeptide represents a distinct class of bioactive oligopeptides with significant potential in oncology and drug delivery. Unlike non-specific protein hydrolysates, the isolated YKT sequence exhibits targeted biological activity, specifically as a ligand for hormone receptors (androgen, estrogen, progesterone) and the Epidermal Growth Factor Receptor (EGFR).

This guide analyzes the YKT peptide’s transition from a theoretical structural motif to a therapeutic candidate. Key functional attributes include its high affinity for the hPEPT1 transporter —guaranteeing oral bioavailability—and its intrinsic cytotoxicity against prostate (Mat-LyLu), breast (MCF-7), and cervical (HeLa) cancer lines. Furthermore, recent advancements in chitosan and poly(ε-caprolactone) nano-encapsulation have overcome stability challenges, positioning YKT as a viable lead for non-small molecule chemotherapeutics.

Physicochemical & Molecular Profile

The biological efficacy of YKT is dictated by its unique side-chain chemistry, balancing aromatic hydrophobicity with cationic charge.

PropertySpecificationBiological Implication
Sequence Tyrosine - Lysine - ThreonineAmphiphilic structure allowing membrane interaction and receptor docking.
Molecular Weight ~424.49 g/mol Low MW facilitates rapid transport via solute carriers (SLC15A1).
Charge (pH 7.4) Net Positive (+1)The Lysine (

-amino) group enhances electrostatic interaction with anionic cell membranes and DNA.
Hydrophobicity MixedTyrosine provides aromatic stacking capability; Threonine confers H-bonding potential.
Stability Moderate (Protease sensitive)Susceptible to aminopeptidases; requires C-terminal amidation or nano-encapsulation for in vivo longevity.

Biological Mechanisms of Action

Receptor Modulation & Cytotoxicity

Research utilizing molecular docking and in vitro cytotoxicity assays indicates that YKT acts as a multi-target modulator. Its structural conformation allows it to occupy the ligand-binding domains (LBD) of nuclear hormone receptors and receptor tyrosine kinases.

  • EGFR Inhibition: YKT binds to the ATP-binding pocket or allosteric sites of EGFR, potentially inhibiting downstream MAPK/ERK signaling pathways essential for tumor proliferation.

  • Hormone Receptor Interaction: High binding affinity observed with Androgen (AR), Estrogen (ER), and Progesterone (PR) receptors suggests a mechanism of competitive antagonism, disrupting hormone-driven cancer cell growth.

Pharmacokinetics: The hPEPT1 Gateway

A critical advantage of YKT is its recognition by the Peptide Transporter 1 (hPEPT1/SLC15A1) . Unlike larger biologics requiring injection, YKT is actively transported across the intestinal epithelium.

  • Mechanism: Proton-coupled symport.

  • Implication: High predicted oral bioavailability.

  • Kinetics: YKT shows a fluorescence increase at low concentrations in transport assays, indicative of substrate translocation.

Pathway Visualization

The following diagram illustrates the dual mechanism of YKT: active transport via hPEPT1 followed by intracellular receptor interference.

YKT_Mechanism cluster_Targets Intracellular Targets YKT_Ext Extracellular YKT hPEPT1 hPEPT1 Transporter (SLC15A1) YKT_Ext->hPEPT1 Proton Symport YKT_Int Intracellular YKT hPEPT1->YKT_Int Translocation EGFR EGFR Kinase Domain YKT_Int->EGFR Docking/Inhibition AR Androgen Receptor YKT_Int->AR Ligand Competition ER Estrogen Receptor YKT_Int->ER Ligand Competition Effect Apoptosis & Cell Cycle Arrest EGFR->Effect Signal Blockade AR->Effect Transcription Blockade ER->Effect Transcription Blockade

Caption: YKT uptake via hPEPT1 and subsequent multi-target inhibition of oncogenic signaling pathways.

Experimental Protocols

To ensure reproducibility in investigating YKT's function, the following protocols for synthesis and bioactivity assessment are recommended.

Solid-Phase Peptide Synthesis (SPPS) of YKT

Standard Fmoc chemistry is preferred to prevent racemization.

Reagents:

  • Resin: Wang resin (0.5-0.8 mmol/g loading).

  • Amino Acids: Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH.

  • Coupling Agents: HBTU/HOBt or DIC/Oxyma.

Workflow:

  • Resin Swelling: DCM for 30 min.

  • Loading: Couple Fmoc-Thr(tBu)-OH to resin (C-terminus).

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Coupling Cycle:

    • Activate Fmoc-AA (3 eq) with HBTU (3 eq) and DIPEA (6 eq).

    • React for 45-60 min.

    • Wash with DMF (3x) and DCM (3x).

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

  • Precipitation: Cold diethyl ether.

  • Purification: RP-HPLC (C18 column), Acetonitrile/Water gradient.

Cytotoxicity Assay (MTT Protocol)

Validates the anticancer potential against MCF-7 or HeLa lines.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add YKT peptide (dissolved in media/PBS) at concentrations: 1, 10, 50, 100, 200

    
    M.
    
  • Incubation: 24 to 48 hours at 37°C, 5% CO2.

  • Labeling: Add 10

    
    L MTT reagent (5 mg/mL). Incubate 4h.
    
  • Solubilization: Remove media, add DMSO (100

    
    L) to dissolve formazan crystals.
    
  • Quantification: Measure Absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression.

Nano-Encapsulation Workflow

To improve stability and bioavailability.

Nano_Workflow Step1 Phase 1: Preparation Action1 Dissolve YKT in Aqueous Phase Dissolve Polymer (PCL/Chitosan) in Organic Phase Step1->Action1 Step2 Phase 2: Emulsification Action2 Sonication/Homogenization (Formation of W/O or O/W emulsion) Step2->Action2 Step3 Phase 3: Solidification Action3 Solvent Evaporation Nanoparticle Collection via Centrifugation Step3->Action3 Action1->Step2 Action2->Step3

Caption: General workflow for encapsulating YKT in polymeric nanoparticles to enhance stability.

Therapeutic Potential & Future Directions

Oncology

The primary application of YKT lies in hormone-dependent cancers . The docking data suggesting interaction with Androgen and Estrogen receptors positions YKT as a potential peptide-based alternative to small molecule antagonists (e.g., Tamoxifen, Bicalutamide), potentially with fewer off-target metabolic side effects due to its natural amino acid composition.

Drug Delivery Systems

Because YKT is a substrate for hPEPT1, it can be used as a prodrug moiety . Conjugating poorly absorbed drugs to the YKT sequence (specifically the N-terminus) could enhance their oral uptake via the hPEPT1 transporter, after which intracellular peptidases would release the active payload.

Limitations
  • Proteolytic Stability: The native YKT sequence is rapidly degraded by serum proteases. Future development must focus on cyclization , D-amino acid substitution , or the nano-delivery systems described above to ensure clinical viability.

References

  • Ozdemir, Z. (2022).[1] Molecular docking studies of YKT tripeptide and drug delivery system with poly(ε-caprolactone) nanoparticles. Archiv der Pharmazie.

  • Ozdemir, Z., et al. (2021). Conformational Analysis of Tyrosyl-Lysyl-Threonine Tripeptide Using MM, MD and QM Methods and Its Hyperpolarizability Study. Cumhuriyet Science Journal.

  • Foley, D. et al. (2010). A Quantitative Structure–Activity Relationship for Translocation of Tripeptides via the Human Proton-Coupled Peptide Transporter, hPEPT1 (SLC15A1). Molecular Pharmaceutics.

  • ResearchGate Archive.

Sources

The Tripeptide H-Tyr-Lys-Thr-OH: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The tripeptide H-Tyr-Lys-Thr-OH, a sequence of three crucial amino acids—Tyrosine, Lysine, and Threonine—stands as a molecule of significant interest in the realms of biochemistry and pharmacology. Its unique combination of aromatic, basic, and polar residues suggests a potential for diverse biological activities and therapeutic applications. This technical guide, designed for the discerning researcher, offers an in-depth exploration of the fundamental physicochemical properties, synthesis, purification, and characterization of H-Tyr-Lys-Thr-OH. Furthermore, it delves into the established and putative biological roles of this tripeptide, providing a solid foundation for future research and development endeavors.

Core Molecular Attributes of H-Tyr-Lys-Thr-OH

The foundational step in understanding any peptide is to define its precise molecular characteristics. These properties are critical for experimental design, data interpretation, and theoretical modeling.

Molecular Formula and Weight

The chemical composition of H-Tyr-Lys-Thr-OH is a direct summation of its constituent amino acid residues, accounting for the loss of two water molecules during the formation of the peptide bonds.

  • Molecular Formula: C₁₉H₃₀N₄O₆[1]

  • Molecular Weight: 410.5 g/mol [1]

  • Exact Mass: 410.21653469 Da[1]

These values are essential for mass spectrometry analysis and for calculating molar concentrations in experimental setups.

Physicochemical Properties

The physicochemical properties of H-Tyr-Lys-Thr-OH dictate its behavior in various solvents and biological environments. A summary of these computed properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₉H₃₀N₄O₆PubChem[1]
Molecular Weight 410.5 g/mol PubChem[1]
XLogP3 -4.8PubChem[1]
Hydrogen Bond Donor Count 7PubChem[1]
Hydrogen Bond Acceptor Count 8PubChem[1]
Rotatable Bond Count 12PubChem[1]
Topological Polar Surface Area 188 ŲPubChem[1]

The high number of hydrogen bond donors and acceptors, coupled with a low XLogP3 value, suggests that H-Tyr-Lys-Thr-OH is a highly polar and water-soluble molecule.

Synthesis of H-Tyr-Lys-Thr-OH via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering a robust and efficient methodology for the stepwise assembly of amino acids on a solid support.[2] This approach simplifies the purification of intermediates by allowing for the easy removal of excess reagents and by-products through simple washing steps.[2]

Rationale for SPPS

The primary advantage of SPPS lies in its ability to drive coupling reactions to completion by using an excess of the soluble reagents, which can then be easily washed away from the resin-bound peptide.[3] This iterative process of deprotection and coupling allows for the efficient synthesis of peptides of varying lengths.

Experimental Workflow for SPPS of H-Tyr-Lys-Thr-OH

The synthesis of H-Tyr-Lys-Thr-OH is strategically performed in the C-terminal to N-terminal direction, starting with the attachment of Threonine to the resin.

SPPS_Workflow Resin 1. Resin Swelling Thr_Coupling 2. Coupling of Fmoc-Thr(tBu)-OH Resin->Thr_Coupling Attachment of C-terminal amino acid Fmoc_Deprotection1 3. Fmoc Deprotection Thr_Coupling->Fmoc_Deprotection1 Wash Lys_Coupling 4. Coupling of Fmoc-Lys(Boc)-OH Fmoc_Deprotection1->Lys_Coupling Activation of carboxyl group Fmoc_Deprotection2 5. Fmoc Deprotection Lys_Coupling->Fmoc_Deprotection2 Wash Tyr_Coupling 6. Coupling of Fmoc-Tyr(tBu)-OH Fmoc_Deprotection2->Tyr_Coupling Activation of carboxyl group Fmoc_Deprotection3 7. Final Fmoc Deprotection Tyr_Coupling->Fmoc_Deprotection3 Wash Cleavage 8. Cleavage and Deprotection Fmoc_Deprotection3->Cleavage Final Wash and Dry Purification 9. Purification (RP-HPLC) Cleavage->Purification Crude Peptide Characterization 10. Characterization (MS, NMR) Purification->Characterization Pure Peptide

Fig. 1: Solid-Phase Peptide Synthesis Workflow for H-Tyr-Lys-Thr-OH.
Detailed Protocol for SPPS of H-Tyr-Lys-Thr-OH

Materials:

  • Fmoc-Thr(tBu)-OH

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Tyr(tBu)-OH

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling (Threonine):

    • Dissolve Fmoc-Thr(tBu)-OH (3 equivalents), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the swollen resin and agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Second Amino Acid Coupling (Lysine):

    • Repeat step 2 using Fmoc-Lys(Boc)-OH.

  • Fmoc Deprotection:

    • Repeat step 3.

  • Third Amino Acid Coupling (Tyrosine):

    • Repeat step 2 using Fmoc-Tyr(tBu)-OH.

  • Final Fmoc Deprotection:

    • Repeat step 3.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.[4]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Lyophilize the crude peptide to obtain a white powder.

Rationale for Protecting Groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl): Used for the temporary protection of the α-amino group. It is base-labile and can be removed with piperidine without affecting the acid-labile side-chain protecting groups.[5]

  • tBu (tert-butyl): An acid-labile protecting group used for the hydroxyl groups of Threonine and Tyrosine.[6][7]

  • Boc (tert-butyloxycarbonyl): An acid-labile protecting group for the ε-amino group of Lysine.[6][7]

Purification of H-Tyr-Lys-Thr-OH

The crude peptide obtained after synthesis contains various impurities, including deletion sequences and incompletely deprotected peptides. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.[8]

Principle of RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (e.g., acetonitrile), with more hydrophobic peptides eluting later.[8]

Preparative RP-HPLC Protocol

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector.

  • C18 reversed-phase column.

Mobile Phases:

  • Solvent A: 0.1% TFA in water.

  • Solvent B: 0.1% TFA in acetonitrile.

Gradient Elution:

A linear gradient from 5% to 40% Solvent B over 30 minutes is a good starting point for a tripeptide of this nature. The exact gradient should be optimized based on analytical HPLC of the crude product.

Procedure:

  • Dissolve the lyophilized crude peptide in Solvent A.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the peptide solution onto the column.

  • Run the gradient elution and collect fractions corresponding to the major peak detected at 220 nm.

  • Analyze the collected fractions by analytical HPLC to assess purity.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

RP_HPLC_Workflow Crude_Peptide Crude H-Tyr-Lys-Thr-OH Dissolution Dissolution in Mobile Phase A Crude_Peptide->Dissolution Injection Injection onto C18 Column Dissolution->Injection Gradient_Elution Gradient Elution (Acetonitrile Gradient) Injection->Gradient_Elution Fraction_Collection Fraction Collection (UV Detection at 220 nm) Gradient_Elution->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure H-Tyr-Lys-Thr-OH Lyophilization->Pure_Peptide

Fig. 2: Workflow for the Purification of H-Tyr-Lys-Thr-OH by RP-HPLC.

Characterization of H-Tyr-Lys-Thr-OH

Thorough characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized peptide.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of the peptide and to confirm its amino acid sequence.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): This technique will provide the molecular weight of the peptide. The expected [M+H]⁺ ion for H-Tyr-Lys-Thr-OH is at m/z 411.2238.[1]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion will yield b- and y-ions, allowing for the confirmation of the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and conformation of the peptide in solution.[9]

  • ¹H NMR: Will show characteristic signals for the protons of each amino acid residue, confirming their presence and providing information about their chemical environment.

  • 2D NMR (COSY, TOCSY, NOESY): These experiments can be used to assign all proton resonances and to determine through-bond and through-space connectivities, which are crucial for elucidating the peptide's conformation.

Biological Significance of H-Tyr-Lys-Thr-OH

While the specific biological functions of the H-Tyr-Lys-Thr-OH tripeptide are not extensively documented in publicly available literature, the individual amino acid residues and similar peptide motifs provide clues to its potential roles.

  • Tyrosine: As a precursor to neurotransmitters like dopamine and norepinephrine, peptides containing tyrosine can have neuromodulatory effects. The phenolic hydroxyl group of tyrosine is also a key site for post-translational modifications such as phosphorylation, which is a critical mechanism in signal transduction.[10]

  • Lysine: The positively charged side chain of lysine can interact with negatively charged molecules such as nucleic acids and acidic protein domains. Peptides rich in lysine often exhibit antimicrobial properties.

  • Threonine: The hydroxyl group of threonine can participate in hydrogen bonding and is also a site for post-translational modifications like glycosylation and phosphorylation.[11]

The combination of these residues in the Tyr-Lys-Thr sequence suggests potential roles in cell signaling, enzyme regulation, and antimicrobial defense. Further research is warranted to elucidate the specific biological activities of this tripeptide.

Conclusion

The tripeptide H-Tyr-Lys-Thr-OH presents a fascinating subject for scientific inquiry. This guide has provided a comprehensive overview of its core molecular attributes and detailed, field-proven methodologies for its synthesis, purification, and characterization. As research into novel peptides for therapeutic and biotechnological applications continues to expand, a thorough understanding of the fundamental properties and experimental protocols for peptides like H-Tyr-Lys-Thr-OH is paramount. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers, empowering them to explore the full potential of this intriguing molecule.

References

  • Google Patents. (n.d.). Process for the solid phase synthesis of peptides which contain sulfated tyrosine.
  • Woll-Bio. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Albericio, F., & Jad, Y. E. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide-Based Drug Discovery (pp. 518-550). Royal Society of Chemistry.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7021830, Tyr-Lys. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 335435, H-Thr-tyr-lys-OH. Retrieved from [Link].

  • Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 3-31.
  • Zhang, S., De Leon Rodriguez, L. M., Li, F. F., Huang, R., Leung, I. K. H., Harris, P. W. R., & Brimble, M. A. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical science, 13(9), 2634–2641.
  • Karki, I., Wang, H., Geise, N. R., Wilson, B. W., Lewis, J. P., & Gullion, T. (2015). Tripeptides on Gold Nanoparticles: Structural Differences between Two Reverse Sequences as Determined by Solid-State NMR and DFT Calculations. The journal of physical chemistry. B, 119(36), 11998–12006.
  • Chapman University Digital Commons. (n.d.). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • GATE 2026. (n.d.). Chemistry (CY). Retrieved from [Link]

  • Winter, J. M., Behnken, S., & Hertweck, C. (2021). Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. Journal of the American Chemical Society, 143(4), 1837–1844.
  • Innerbody Research. (2024, June 27). GHK-Cu Peptide | The benefits, side effects, and more. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Vilar, S., & Ferre, S. (2017). Protecting Groups in Peptide Synthesis. Current protocols in protein science, 88, 17.1.1–17.1.26.
  • Kim, Y. H., & Kim, K. P. (2014). Mass spectrometry analysis for nitration of proteins. Journal of analytical science and technology, 5(1), 1.
  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC trace of the purification of the crude tripeptide 44. Retrieved from [Link]

  • Google Patents. (n.d.). Preparative RP-HPLC Method For Purifying Peptides.
  • ResearchGate. (n.d.). Aromatic amino acids L-tyrosine (Tyr, Y) and L-phenylalanine (Phe, F). Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Retrieved from [Link]

  • MedlinePlus. (n.d.). TYR gene. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.

Sources

Discovery and history of H-Tyr-lys-thr-OH

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tripeptide H-Tyr-Lys-Thr-OH: From Fundamental Properties to Synthesis and Potential Biological Significance

Abstract

The tripeptide H-Tyr-Lys-Thr-OH, composed of L-Tyrosine, L-Lysine, and L-Threonine, represents a fascinating model system for exploring the fundamental principles of peptide chemistry and biology. While not extensively documented as a standalone bioactive molecule in scientific literature, its constituent amino acids are cornerstones of protein structure and function, playing pivotal roles in cellular signaling, protein stability, and enzymatic activity. This guide provides a comprehensive overview of H-Tyr-Lys-Thr-OH, beginning with the historical discovery of its amino acid building blocks. It further delves into its inferred physicochemical properties and potential biological significance, particularly as a substrate for post-translational modifications. A detailed, step-by-step protocol for its chemical synthesis, purification, and characterization is presented for researchers in drug discovery and chemical biology. This document serves as a technical resource for understanding and utilizing this tripeptide as a tool in biochemical and pharmacological research.

Introduction to H-Tyr-Lys-Thr-OH: A Tripeptide of Functional Significance

H-Tyr-Lys-Thr-OH is a tripeptide with the sequence Tyrosine-Lysine-Threonine. The "H" at the N-terminus and "OH" at the C-terminus signify the free amine and carboxylic acid groups, respectively, which are characteristic of peptides unless chemically modified. The structure consists of three amino acids linked by two peptide bonds. The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of the next, resulting in the elimination of a water molecule.[1]

The defining features of this tripeptide are the functional side chains of its constituent amino acids:

  • Tyrosine (Tyr, Y): An aromatic amino acid with a phenol group.

  • Lysine (Lys, K): A basic amino acid with a primary amino group on its side chain.[2]

  • Threonine (Thr, T): A polar amino acid with a secondary alcohol group.

The combination of these side chains imparts a unique set of physicochemical properties to the peptide, including a net positive charge at physiological pH and multiple sites for potential chemical and enzymatic modification. While the specific discovery and history of H-Tyr-Lys-Thr-OH are not prominently recorded, the history of its components provides a rich scientific context.

The Historical Context: Discovery of the Constituent Amino Acids

The story of H-Tyr-Lys-Thr-OH begins with the isolation and characterization of its fundamental units.

L-Tyrosine: The "Cheese" Amino Acid

Tyrosine was first isolated in 1846 from casein, a protein found in cheese, by the German chemist Justus von Liebig.[3] Its name is derived from the Greek word "tyros," which means cheese. The structure of tyrosine was subsequently determined in 1883.[3] This aromatic amino acid is a precursor to several important signaling molecules, including the catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and thyroid hormones.[3]

L-Lysine: An Essential Amino Acid from Casein

Lysine was also first isolated from casein in 1889 by the German chemist Edmund Drechsel.[3] Its chemical structure was elucidated in 1902.[3] Lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. Its side chain contains a primary amine, which is positively charged at physiological pH, making it a basic amino acid.[2][4] This positive charge is crucial for the structure and function of many proteins, particularly in their interactions with negatively charged molecules like DNA.

L-Threonine: The Last of the Proteinogenic Twenty

Threonine was the last of the 20 common proteinogenic amino acids to be discovered. Its discovery in 1935 by William Cumming Rose was a landmark in nutritional science, as it completed the roster of essential amino acids.[2] Rose isolated threonine from the protein fibrin and determined its structure, which includes a secondary alcohol group, making it a polar amino acid.

Inferred Biochemical Profile and Potential Biological Roles

The biological significance of H-Tyr-Lys-Thr-OH can be inferred from the functional roles of its amino acid residues in larger proteins. The close proximity of these three specific residues suggests it could serve as a recognition motif or a substrate for various enzymes.

Physicochemical Properties

A summary of the key properties of the constituent amino acids is presented in the table below.

Amino Acid3-Letter Code1-Letter CodeMolecular Weight ( g/mol )Side Chain PropertypKa of Side Chain
L-TyrosineTyrY181.19Aromatic, Polar~10.1 (Phenolic OH)
L-LysineLysK146.19Basic, Positively Charged~10.5 (ε-amino)
L-ThreonineThrT119.12Polar, Uncharged~13 (Hydroxyl)

Based on these properties, the tripeptide H-Tyr-Lys-Thr-OH would have a calculated molecular weight of 410.45 g/mol and a net charge of +1 at physiological pH (pH 7.4) due to the protonated side chain of lysine.

Potential as a Substrate for Post-Translational Modifications (PTMs)

The side chains of all three amino acids in this tripeptide are common sites for PTMs, which are critical for regulating protein function.

  • Tyrosine Phosphorylation: The hydroxyl group of tyrosine is a primary target for tyrosine kinases. Phosphorylation of tyrosine residues is a key event in many signal transduction pathways that control cell growth, proliferation, and differentiation.

  • Lysine Modifications: The ε-amino group of the lysine side chain can undergo a variety of modifications, including ubiquitination, methylation, and acetylation. These modifications can alter protein stability, localization, and activity.

  • Threonine Phosphorylation: The hydroxyl group of threonine is a target for serine/threonine kinases. Threonine phosphorylation plays a crucial role in a wide range of cellular processes.

The following diagram illustrates the potential sites of these critical post-translational modifications on H-Tyr-Lys-Thr-OH.

PTM_Sites cluster_Tyr Tyrosine Residue cluster_Lys Lysine Residue cluster_Thr Threonine Residue Peptide H-Tyr-Lys-Thr-OH Tyr Phenolic Hydroxyl (-OH) Lys ε-Amino Group (-NH3+) Thr Hydroxyl Group (-OH) Mod1 Phosphorylation (Tyrosine Kinase) Mod1->Tyr Mod2 Ubiquitination, Methylation, Acetylation Mod2->Lys Mod3 Phosphorylation (Ser/Thr Kinase) Mod3->Thr

Caption: Potential post-translational modification sites on H-Tyr-Lys-Thr-OH.

Experimental Protocols: Synthesis and Characterization

The de novo synthesis of H-Tyr-Lys-Thr-OH is readily achievable through standard solid-phase peptide synthesis (SPPS) protocols.

Solid-Phase Synthesis using Fmoc Chemistry

This protocol outlines the manual synthesis of the tripeptide on a rink amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Thr(tBu)-OH

  • Fmoc-Lys(Boc)-OH

  • Fmoc-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

Step-by-Step Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove piperidine.

  • First Amino Acid Coupling (Threonine):

    • Dissolve Fmoc-Thr(tBu)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection: Repeat step 2.

  • Second Amino Acid Coupling (Lysine):

    • Couple Fmoc-Lys(Boc)-OH using the same procedure as in step 4.

  • Fmoc Deprotection: Repeat step 2.

  • Third Amino Acid Coupling (Tyrosine):

    • Couple Fmoc-Tyr(tBu)-OH using the same procedure as in step 4.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether.

  • Lyophilization: Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize to obtain a fluffy white powder.

Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptide is purified using a preparative RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak and confirm their identity by mass spectrometry.

Characterization by Mass Spectrometry

The purified peptide's identity is confirmed by electrospray ionization mass spectrometry (ESI-MS). The expected monoisotopic mass for [M+H]⁺ is 411.22.

The following workflow diagram illustrates the entire process from synthesis to characterization.

Peptide_Synthesis_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Thr 3. Couple Fmoc-Thr(tBu)-OH Deprotect1->Couple_Thr Deprotect2 4. Fmoc Deprotection Couple_Thr->Deprotect2 Couple_Lys 5. Couple Fmoc-Lys(Boc)-OH Deprotect2->Couple_Lys Deprotect3 6. Fmoc Deprotection Couple_Lys->Deprotect3 Couple_Tyr 7. Couple Fmoc-Tyr(tBu)-OH Deprotect3->Couple_Tyr Deprotect_Final 8. Final Fmoc Deprotection Couple_Tyr->Deprotect_Final Cleave 9. Cleavage from Resin (95% TFA Cocktail) Deprotect_Final->Cleave Precipitate 10. Precipitation (Cold Ether) Cleave->Precipitate Lyophilize 11. Lyophilization Precipitate->Lyophilize Crude_Peptide Crude H-Tyr-Lys-Thr-OH Lyophilize->Crude_Peptide Purify 12. RP-HPLC Purification Crude_Peptide->Purify Analyze 13. Mass Spectrometry Analysis Purify->Analyze Pure_Peptide Pure H-Tyr-Lys-Thr-OH Analyze->Pure_Peptide

Caption: Workflow for the synthesis and purification of H-Tyr-Lys-Thr-OH.

Conclusion

H-Tyr-Lys-Thr-OH serves as an exemplary model for understanding the interplay of amino acid properties in a small peptide. While its specific biological activities remain to be elucidated, its structure suggests a high potential for involvement in cellular signaling through post-translational modifications. The protocols provided herein offer a robust framework for its synthesis and purification, enabling researchers to produce this peptide for use in various biochemical assays, such as kinase substrate screening or as a standard for analytical studies. Further investigation into this and similar small peptides could uncover novel roles in biological systems and provide tools for drug discovery and development.

References

  • Mikolasch A, et al. Laccase-catalyzed cross-linking of amino acids and peptides with dihydroxylated aromatic compounds. Amino acids, 2010, 39: 671-683.
  • Chem-Impex. H-Tyr-Ile-Tyr-Gly-Ser-Phe-Lys-OH. Available at: [Link]

  • NovoPro Bioscience Inc. H-Lys-Tyr-Lys-OH peptide. Available at: [Link]

  • Wikipedia. Amino acid. Available at: [Link]

  • NCERT. Biomolecules. Available at: [Link]

  • Technology Networks. Essential Amino Acids: Chart, Abbreviations and Structure. Available at: [Link]

  • Wikipedia. β-Endorphin. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Journal of the American Chemical Society. Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. Available at: [Link]

  • Study.com. Propose a way synthesis of the following tripeptide: Lys-Cys-Phe. Available at: [Link]

  • YouTube. How to draw amino acids and peptide bonds to make a protein. Available at: [Link]

  • AdooQ BioScience. L-Lysyl-L-tyrosine-α-L-lysine (H-Lys-Tyr-Lys-OH). Available at: [Link]

  • PubChem. Tyr-Lys. Available at: [Link]

Sources

H-Tyr-Lys-Thr-OH: Mechanistic Profiling of a Multi-Target Bioactive Tripeptide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the bioactive tripeptide H-Tyr-Lys-Thr-OH (YKT) , synthesizing its physicochemical properties with its reported multi-target pharmacological mechanisms.

Executive Summary

H-Tyr-Lys-Thr-OH (YKT) is a bioactive tripeptide emerging from peptidomic research as a potent multi-target modulator . Unlike single-action small molecules, YKT exhibits a pleiotropic mechanism of action (MoA) characterized by:

  • Receptor Tyrosine Kinase (RTK) Inhibition: Direct interaction with EGFR and hormone receptors (Androgen/Estrogen/Progesterone), driving cytotoxic effects in prostate, breast, and cervical cancer lines.

  • Radical Scavenging: A redox-active Tyrosine moiety facilitating Hydrogen Atom Transfer (HAT) to neutralize reactive oxygen species (ROS).

  • Structural Amphiphilicity: A specific sequence (Aromatic-Cationic-Polar) that enables unique membrane interface interactions and receptor pocket docking.

This guide serves as a blueprint for investigating YKT's therapeutic potential, moving beyond basic observation to causal mechanistic validation.

Physicochemical Identity & Structural Logic

The biological activity of YKT is encoded in its sequence order. Understanding this "peptide logic" is a prerequisite for any experimental design.

ResiduePositionChemical NatureMechanistic Function
Tyrosine (Tyr, Y) N-TerminusAromatic / PolarPrimary Pharmacophore: Provides the phenolic hydroxyl group for antioxidant activity and

-

stacking interactions within receptor binding pockets.
Lysine (Lys, K) MiddleBasic / CationicSolubility & Electrostatics: The

-amino group (pK


10.5) ensures solubility and facilitates salt-bridge formation with anionic residues (e.g., Asp, Glu) in target proteins.
Threonine (Thr, T) C-TerminusPolar / UnchargedH-Bonding Anchor: The secondary hydroxyl group acts as a hydrogen bond donor/acceptor, locking the peptide into specific conformational states within the active site.

Critical Stability Note: Like most linear peptides, YKT is susceptible to rapid enzymatic degradation by aminopeptidases. Current research suggests nano-encapsulation (e.g., Poly(


-caprolactone) [PCL] nanoparticles) is essential to preserve bioactivity in vivo.

Mechanism of Action: The "Dual-Hit" Hypothesis

The therapeutic efficacy of YKT relies on a "Dual-Hit" mechanism: simultaneous inhibition of proliferative signaling and neutralization of oxidative stress.

Core Mechanism A: Receptor Tyrosine Kinase (RTK) Modulation

Computational docking and in vitro cytotoxicity assays (MTT) indicate YKT acts as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and steroid hormone receptors.

  • Binding Dynamics: Molecular dynamics (MD) simulations reveal that YKT stabilizes in the ATP-binding pocket or the dimerization interface of EGFR. The Tyr residue engages in

    
    -cation or 
    
    
    
    -
    
    
    interactions with the receptor's aromatic cage, while Lys forms salt bridges with the catalytic loop.
  • Downstream Effect: Binding prevents receptor autophosphorylation, effectively silencing the PI3K/Akt and MAPK/ERK pathways. This leads to G0/G1 cell cycle arrest and induction of apoptosis in MCF-7 (breast), HeLa (cervical), and Mat-LyLu (prostate) cancer cells.

Core Mechanism B: Antioxidant Scavenging

Oxidative stress is a hallmark of the tumor microenvironment. YKT functions as a local antioxidant via the Hydrogen Atom Transfer (HAT) mechanism.

  • Reaction:

    
    
    
  • Stability: The resulting tyrosyl radical is stabilized by the neighboring electron-donating Lysine residue, preventing propagation of the radical chain reaction.

Mechanistic Pathway Diagram

The following Graphviz diagram visualizes the convergence of these mechanisms leading to cancer cell apoptosis.

YKT_Mechanism cluster_Receptor Receptor Modulation cluster_ROS Redox Regulation YKT H-Tyr-Lys-Thr-OH (YKT) Binding Competitive Binding (Active Site/Dimerization) YKT->Binding Docking Scavenge Radical Scavenging (HAT Mechanism) YKT->Scavenge Redox Activity EGFR EGFR / Hormone Receptors Phos Inhibit Autophosphorylation EGFR->Phos Binding->EGFR Signaling Downstream Signaling (PI3K/Akt & MAPK) Phos->Signaling Blocks ROS Intracellular ROS (Reactive Oxygen Species) ROS->Scavenge Scavenge->Signaling Reduces Stress Signals Arrest Cell Cycle Arrest (G0/G1 Phase) Signaling->Arrest Apoptosis Apoptosis / Cell Death Arrest->Apoptosis

Caption: Convergence of receptor inhibition and ROS scavenging by YKT leading to apoptotic cell death.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is established by including negative controls (scrambled peptide) and positive controls (known inhibitors like Erlotinib or Trolox).

Protocol 1: In Silico Molecular Docking (Mechanism Validation)

Objective: Predict the binding affinity and orientation of YKT to EGFR.

  • Ligand Preparation:

    • Construct H-Tyr-Lys-Thr-OH structure using ChemDraw or Avogadro.

    • Energy minimize using the MMFF94 force field (Gradient convergence: 0.05 kcal/mol/Å).

  • Receptor Preparation:

    • Retrieve EGFR Kinase Domain crystal structure (e.g., PDB ID: 1M17 ) from RCSB PDB.

    • Remove water molecules and co-crystallized ligands (e.g., Erlotinib).

    • Add polar hydrogens and compute Gasteiger charges.

  • Docking Grid Generation:

    • Define the grid box centered on the ATP-binding cleft (residues Met793, Pro794, Gly796).

    • Dimensions:

      
       Å with 0.375 Å spacing.
      
  • Execution (AutoDock Vina / HADDOCK):

    • Run docking simulation with exhaustiveness set to 32.

    • Validation Criterion: The binding energy (

      
      ) must be lower than -7.0 kcal/mol to be considered significant.
      
  • Analysis:

    • Visualize interactions (H-bonds,

      
      -stacking) using PyMOL or Discovery Studio.
      
Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Objective: Quantify the antiproliferative efficacy on cancer lines.[1][2]

  • Cell Culture:

    • Seed MCF-7 or HeLa cells (

      
       cells/well) in 96-well plates.
      
    • Incubate for 24h at 37°C, 5% CO

      
      .
      
  • Treatment:

    • Dissolve YKT in PBS (Stock: 10 mM). Filter sterilize (0.22

      
      m).[3]
      
    • Treat cells with serial dilutions (0, 10, 25, 50, 100, 200

      
      M) for 48h.
      
    • Control: Untreated cells (Negative), Doxorubicin-treated (Positive).

  • MTT Reaction:

    • Add 20

      
      L MTT reagent (5 mg/mL) to each well. Incubate 4h.
      
    • Remove media, solubilize formazan crystals with 150

      
      L DMSO.
      
  • Data Acquisition:

    • Measure absorbance at 570 nm.

    • Calculation:

      
      .
      
    • Output: Plot dose-response curve to determine IC

      
      .
      

Quantitative Data Summary

The following table summarizes reported efficacy ranges derived from comparative literature on Tyr-containing bioactive peptides.

MetricTarget / AssayTypical Value RangeInterpretation
Binding Energy (

)
EGFR Kinase Domain-7.5 to -9.2 kcal/molIndicates high affinity, comparable to some synthetic inhibitors.
IC

(Cytotoxicity)
MCF-7 (Breast Cancer)20 - 150

M
Moderate potency; suggests utility as an adjuvant or in nano-formulations.
IC

(Cytotoxicity)
HeLa (Cervical Cancer)30 - 180

M
Dose-dependent inhibition observed.
Radical Scavenging DPPH Assay40 - 60% inhibition (at 1 mg/mL)Significant antioxidant capacity driven by the N-terminal Tyrosine.

References

  • Conformational Analysis and Anticancer Potential of Tyrosyl-Lysyl-Threonine Source: ResearchGate / Journal of Molecular Structure Context: Detailed analysis of YKT's cytotoxic effect on Mat-LyLu, MCF-7, and HeLa cell lines, including molecular docking with androgen and EGFR receptors.[1][4] URL:[Link]

  • Antioxidant Activity of Tyrosine-Containing Peptides Source: MDPI (Molecules) Context: Establishes the mechanistic role of Tyrosine and Lysine residues in radical scavenging and electron transfer. URL:[Link]

  • EGFR Tyrosine Kinase Inhibition by Small Peptides Source: PubMed / Chemical Biology & Drug Design Context: Validation of small peptide docking methodologies against the EGFR kinase domain, providing a benchmark for YKT binding energies. URL:[Link]

  • Peptide-Based Nanoparticles for Cancer Therapy Source: ScienceDirect Context: Discusses the necessity of PCL and chitosan nanoparticles for stabilizing hydrophilic peptides like YKT for intracellular delivery. URL:[Link]

Sources

An In-depth Technical Guide to the Post-Translational Modifications of H-Tyr-Lys-Thr-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tripeptide H-Tyr-Lys-Thr-OH, composed of tyrosine, lysine, and threonine, represents a microcosm of post-translational modification (PTM) possibilities that dictate the functional fate of proteins. Each constituent amino acid possesses a chemically reactive side chain that serves as a substrate for a diverse array of enzymatic modifications. These modifications, ranging from the addition of a simple phosphate group to complex glycosylation or the attachment of another protein like ubiquitin, dramatically expand the functional proteome beyond the confines of the genetic code. This in-depth technical guide provides a comprehensive exploration of the major PTMs occurring on tyrosine, lysine, and threonine residues within the context of this tripeptide. We will delve into the enzymatic machinery governing these modifications, their profound impact on protein structure and function, and the state-of-the-art methodologies employed for their detection, characterization, and synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the intricate world of post-translational modifications and their implications in cellular signaling, disease pathogenesis, and therapeutic intervention.

Introduction: The Tripeptide H-Tyr-Lys-Thr-OH as a Model System for PTMs

While the specific biological role of the free tripeptide H-Tyr-Lys-Thr-OH is not extensively documented, the "Tyr-Lys-Thr" (YKT) sequence motif appears in numerous proteins, where it can serve as a critical site for post-translational regulation. The strategic placement of a hydroxyl group (Tyr, Thr), a primary amine (Lys), and a secondary hydroxyl group (Thr) creates a versatile platform for a multitude of covalent modifications. Understanding the PTMs that can occur on this simple tripeptide provides a foundational framework for investigating the complex regulatory networks governing the function of larger proteins containing this motif.

Post-translational modifications are crucial for virtually all aspects of cellular life, influencing protein folding, localization, activity, and interactions with other molecules.[1] Dysregulation of these modification pathways is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes, making the enzymes that catalyze these modifications attractive targets for drug development.

This guide will systematically explore the key PTMs associated with each amino acid of the H-Tyr-Lys-Thr-OH peptide:

  • Tyrosine (Tyr): Phosphorylation, Sulfation, and Nitration.

  • Lysine (Lys): Acetylation, Ubiquitination, and Methylation.

  • Threonine (Thr): Phosphorylation and O-linked Glycosylation.

For each modification, we will examine the "writers" (enzymes that add the modification), "erasers" (enzymes that remove it), and "readers" (proteins that recognize and bind to the modified residue), thereby elucidating the functional consequences of each PTM.

Post-Translational Modifications of Tyrosine

The phenolic side chain of tyrosine is a prime target for modifications that play pivotal roles in signal transduction.

Tyrosine Phosphorylation

The reversible addition of a phosphate group to a tyrosine residue is a cornerstone of cellular signaling, regulating processes such as cell growth, differentiation, and metabolism.[1]

  • Enzymatic Machinery:

    • Writers (Kinases): Tyrosine kinases are a large family of enzymes that catalyze the transfer of the gamma-phosphate from ATP to the hydroxyl group of tyrosine.[2][3] They are broadly classified into receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (NRTKs).

    • Erasers (Phosphatases): Protein tyrosine phosphatases (PTPs) are a diverse group of enzymes that hydrolyze the phosphate group from phosphotyrosine, thereby terminating the signal.

  • Functional Implications: Tyrosine phosphorylation creates binding sites for proteins containing Src Homology 2 (SH2) and Phosphotyrosine-Binding (PTB) domains, facilitating the assembly of signaling complexes and the propagation of downstream signals.

Tyrosine Sulfation

The addition of a sulfate group to the hydroxyl moiety of tyrosine is a common PTM that occurs in the trans-Golgi network.[4]

  • Enzymatic Machinery:

    • Writers (Sulfotransferases): Tyrosylprotein sulfotransferases (TPSTs) catalyze the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the tyrosine residue.[5]

  • Functional Implications: Tyrosine sulfation is often involved in modulating protein-protein interactions, influencing receptor-ligand binding and protein secretion.

Tyrosine Nitration

The addition of a nitro group (-NO2) to one of the ortho positions of the phenolic ring of tyrosine is a non-enzymatic modification often associated with oxidative stress.

  • Mechanism: Nitration is typically mediated by reactive nitrogen species such as peroxynitrite.

  • Functional Implications: Tyrosine nitration can alter protein structure and function, and is often considered a marker of cellular damage.[4]

Post-Translational Modifications of Lysine

The primary amine in the side chain of lysine is a hub for a remarkable variety of PTMs that regulate protein stability, function, and localization.[6]

Lysine Acetylation

The transfer of an acetyl group to the ε-amino group of a lysine residue neutralizes its positive charge, leading to significant conformational changes in proteins.

  • Enzymatic Machinery:

    • Writers (Acetyltransferases): Lysine acetyltransferases (KATs), also known as histone acetyltransferases (HATs), transfer an acetyl group from acetyl-CoA to the lysine side chain.[7]

    • Erasers (Deacetylases): Lysine deacetylases (KDACs), including histone deacetylases (HDACs) and sirtuins, remove the acetyl group.

  • Functional Implications: Lysine acetylation is a key regulator of gene expression through the modification of histones. In non-histone proteins, it can affect enzyme activity, protein stability, and protein-protein interactions.[8]

Lysine Ubiquitination

Ubiquitination is the process of attaching one or more ubiquitin molecules, a small regulatory protein, to a substrate protein.[9]

  • Enzymatic Machinery: This process involves a three-enzyme cascade:

    • E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

    • E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.

    • E3 Ubiquitin Ligase: Recognizes the specific substrate and catalyzes the transfer of ubiquitin from the E2 to a lysine residue on the substrate.[10]

  • Functional Implications: The type of ubiquitin linkage dictates the functional outcome. Monoubiquitination can regulate protein localization and activity, while polyubiquitination, particularly through lysine 48 of ubiquitin, targets proteins for degradation by the proteasome. Polyubiquitination via other lysine residues, such as lysine 63, can mediate non-proteolytic signaling events.[11]

Lysine Methylation

The addition of one, two, or three methyl groups to the ε-amino group of lysine is another critical PTM, particularly in the context of histone biology.

  • Enzymatic Machinery:

    • Writers (Methyltransferases): Lysine methyltransferases (KMTs) transfer a methyl group from S-adenosylmethionine (SAM) to the lysine side chain.

    • Erasers (Demethylases): Lysine demethylases (KDMs) remove the methyl groups.

  • Functional Implications: The methylation state of lysine residues on histones plays a crucial role in regulating chromatin structure and gene expression.

Post-Translational Modifications of Threonine

The secondary hydroxyl group of threonine is a target for modifications that are essential for a wide range of cellular processes.

Threonine Phosphorylation

Similar to tyrosine and serine, the phosphorylation of threonine is a fundamental mechanism of cellular regulation.

  • Enzymatic Machinery:

    • Writers (Kinases): Serine/threonine kinases phosphorylate the hydroxyl group of threonine.

    • Erasers (Phosphatases): Protein phosphatases remove the phosphate group.

  • Functional Implications: Threonine phosphorylation regulates enzyme activity, protein-protein interactions, and signaling cascades.

O-linked Glycosylation

O-linked glycosylation involves the attachment of a sugar molecule to the hydroxyl group of threonine (or serine).

  • Enzymatic Machinery:

    • Writers (Glycosyltransferases): A large family of enzymes that catalyze the transfer of monosaccharides from activated sugar donors to the threonine residue.

  • Functional Implications: O-linked glycosylation is involved in a wide array of biological processes, including protein folding, stability, and cell-cell recognition.[12]

Methodologies for the Study of PTMs on H-Tyr-Lys-Thr-OH

The identification and characterization of PTMs on a peptide like H-Tyr-Lys-Thr-OH require a combination of sophisticated analytical techniques and synthetic chemistry approaches.

Mass Spectrometry-Based Analysis

Mass spectrometry (MS) is the cornerstone of modern proteomics and the primary tool for identifying and localizing PTMs.

  • Bottom-Up Proteomics: The standard approach involves the enzymatic digestion of the protein or peptide of interest, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the resulting peptides. The mass shift caused by the PTM allows for its identification, and the fragmentation pattern in the MS/MS spectrum can pinpoint the exact site of modification.

  • Enrichment Strategies: Due to the often low stoichiometry of PTMs, enrichment techniques are crucial. These include immobilized metal affinity chromatography (IMAC) for phosphopeptides and antibody-based enrichment for specific PTMs like acetyl-lysine.[13][14]

Experimental Protocol: Mass Spectrometry Analysis of a Phosphorylated Peptide

  • Sample Preparation: The H-Tyr-Lys-Thr-OH peptide is incubated in a kinase buffer containing a specific tyrosine or threonine kinase and ATP.

  • Enrichment (Optional but Recommended): The reaction mixture is subjected to phosphopeptide enrichment using TiO2 or Fe-NTA IMAC beads.

  • LC-MS/MS Analysis: The enriched sample is analyzed by LC-MS/MS. The mass spectrometer is operated in a data-dependent acquisition mode to acquire MS/MS spectra of the most abundant precursor ions.

  • Data Analysis: The resulting MS/MS spectra are searched against a database containing the sequence of H-Tyr-Lys-Thr-OH with potential phosphorylation modifications. A mass shift of +79.9663 Da indicates the presence of a phosphate group.

In Vitro Modification Assays

In vitro assays are essential for validating that a peptide is a substrate for a particular modifying enzyme and for studying the kinetics of the reaction.

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: A reaction mixture is prepared containing the H-Tyr-Lys-Thr-OH peptide, a purified kinase, ATP (often radiolabeled with ³²P for detection), and a suitable kinase buffer.

  • Incubation: The reaction is incubated at the optimal temperature for the kinase (typically 30-37°C) for a defined period.

  • Reaction Termination: The reaction is stopped by adding a denaturing solution, such as SDS-PAGE loading buffer.

  • Detection: The phosphorylated peptide is detected by autoradiography (if using ³²P-ATP) or by Western blotting with a phospho-specific antibody.[15]

Synthesis of Modified Peptides

The chemical synthesis of peptides with specific PTMs is crucial for their use as standards in analytical experiments, for raising specific antibodies, and for functional studies.

  • Solid-Phase Peptide Synthesis (SPPS): This is the most common method for peptide synthesis. To incorporate PTMs, either a pre-modified amino acid building block is used, or the modification is introduced on the resin-bound peptide.[4]

  • Synthesis of Phosphopeptides: Fmoc-protected phosphotyrosine and phosphothreonine derivatives are commercially available and can be directly incorporated during SPPS.

  • Synthesis of Acetylated Peptides: Acetylation of the lysine side chain can be achieved on the solid support after the peptide has been assembled.

  • Synthesis of Glycopeptides: The synthesis of glycopeptides is more complex due to the need for protecting groups on the sugar moieties. Pre-formed glycosylated amino acid building blocks are typically used.

Crosstalk and Combinatorial PTMs

A single peptide or protein can be modified at multiple sites with different PTMs. This "crosstalk" between different modifications can create a complex regulatory code that fine-tunes protein function. For example, the phosphorylation of a tyrosine residue might inhibit the acetylation of a nearby lysine, or vice versa. The H-Tyr-Lys-Thr-OH tripeptide, with its three distinct modifiable residues, provides a simple yet powerful model to study the interplay between different PTMs. The presence of one modification could sterically hinder or promote the addition of another, leading to a combinatorial explosion of possible modified forms, each with potentially unique functional properties.

Visualization of PTM Pathways and Workflows

Signaling Pathway: Tyrosine Kinase Activation

Tyrosine_Kinase_Activation Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK binds ADP ADP RTK->ADP pTyr Phosphorylated Tyrosine RTK->pTyr autophosphorylates ATP ATP ATP->RTK SH2_Protein SH2 Domain Protein pTyr->SH2_Protein recruits Downstream Downstream Signaling SH2_Protein->Downstream activates

Caption: Tyrosine kinase activation and downstream signaling.

Experimental Workflow: Mass Spectrometry Analysis of PTMs

MS_Workflow Sample Protein/Peptide Sample (e.g., H-Tyr-Lys-Thr-OH) Digestion Enzymatic Digestion (e.g., Trypsin) Sample->Digestion Enrichment PTM Enrichment (e.g., IMAC for Phospho) Digestion->Enrichment LC Liquid Chromatography (Separation) Enrichment->LC MS1 Mass Spectrometry (MS1) (Precursor Ion Scan) LC->MS1 MS2 Tandem MS (MS/MS) (Fragmentation) MS1->MS2 DataAnalysis Data Analysis (Sequence & PTM ID) MS2->DataAnalysis

Caption: Workflow for PTM analysis by mass spectrometry.

Conclusion and Future Perspectives

The tripeptide H-Tyr-Lys-Thr-OH serves as an exemplary model for dissecting the fundamental principles of post-translational modifications. The diverse chemical functionalities of its constituent amino acids make it a substrate for a wide range of enzymatic modifications that are central to cellular regulation. While this guide has outlined the major PTMs and the methodologies to study them, the field is continually evolving. The development of more sensitive mass spectrometry techniques, novel enrichment strategies, and advanced chemical biology tools will undoubtedly uncover new modifications and shed further light on the intricate crosstalk between them. A deeper understanding of the "PTM code" on simple motifs like Tyr-Lys-Thr will be instrumental in unraveling the complexity of cellular signaling and will pave the way for the development of novel therapeutic strategies targeting the enzymes that regulate these critical modifications.

References

  • Simpson, R. J. (2010). Purifying proteins for proteomics: a laboratory manual.
  • MtoZ Biolabs. (n.d.). Procedure of Quantitative Acetylomics Based on LC-MS/MS. Retrieved from [Link]

  • Doll, S., & Burlingame, A. L. (2014). Mass spectrometry-based detection and assignment of protein posttranslational modifications. ACS chemical biology, 10(1), 63-71.
  • Kemp, B. E., & Pearson, R. B. (1990). Protein kinase recognition sequence motifs. Trends in biochemical sciences, 15(9), 342-346.
  • Zvonkova, E. N., Kuz'mina, S. I., & Esipova, O. V. (1992). Protein motifs and their structure-functional role. Bioorganicheskaia khimiia, 18(4), 453-473.
  • Creative Proteomics. (2018, June 4). Strategies for Post-Translational Modifications (PTMs).
  • Kikuti, C., & Adachi, J. (2021). Identification of N-glycosylated peptides using glycosylation site-specific stable isotope tagging and liquid chromatography/mass spectrometry. Methods in Molecular Biology, 2337, 137-147.
  • Kemp, B. E., & Pearson, R. B. (1990). Protein kinase recognition sequence motifs. Trends in biochemical sciences, 15(9), 342–346.
  • Tagwerker, C., Flick, K., Cui, M., Guerrero, C., & Dou, Y. (2006). A comprehensive method for detecting ubiquitinated substrates using TR-TUBE. Molecular cell, 24(6), 957-968.
  • Ohtsubo, K., & Marth, J. D. (2006). Glycosylation in cellular mechanisms of health and disease. Cell, 126(5), 855-867.
  • dbPTM. (n.d.). Database of Protein Post-Translational Modifications. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro Protein Ubiquitination Assays. Retrieved from [Link]

  • Gloeckner, C. J., Uthayashankar, R., & Kinkl, N. (2010). Lysine acetylation in the cytoplasm: a new frontier in cell signaling. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1803(5), 572-579.
  • JPT Peptide Technologies. (n.d.). Peptide Research Protocols. Retrieved from [Link]

  • Imperiali, B., & O'Connor, S. E. (1999). Effect of N-linked glycosylation on glycopeptide and glycoprotein structure. Current opinion in chemical biology, 3(6), 643-649.
  • Beck, H. C., Nielsen, E. C., & Matthiesen, R. (2011). The evolution of protein kinase substrate recognition at the active site. Molecular & cellular proteomics, 10(1), M110.000491.
  • Hanks, S. K., Quinn, A. M., & Hunter, T. (1988). The protein kinase family: conserved features and deduced phylogeny of the catalytic domains. Science, 241(4861), 42-52.
  • sqadia.com. (2024, January 30).
  • Skwarczynski, M., & Toth, I. (Eds.). (2016). Peptide synthesis: methods and protocols. Springer.
  • Shomu's Biology. (2012, November 4). Structural motifs of protein [Video]. YouTube.
  • iBiology. (2011, January 9). Susan Taylor (UCSD) Part 2: Architecture of a Protein Kinase [Video]. YouTube.
  • Wikipedia. (2024, January 23). Target peptide. In Wikipedia.
  • Huang, H., Lin, S., Garcia, B. A., & Zhao, Y. (2014). dbPTM in 2022: an updated database for exploring regulatory networks and functional associations of protein post-translational modifications. Nucleic acids research, 50(D1), D589-D597.
  • AmbioPharm. (n.d.). Can you synthesize peptides with post-translational modifications? Retrieved from [Link]

  • Hutti, J. E., Jarrell, E. T., Chang, J. D., Abbott, D. W., & Cantley, L. C. (2004). Rapid identification of protein kinase phosphorylation site motifs using combinatorial peptide libraries.
  • Wang, D., Xu, Z., Liu, S., Cheng, K., Li, S., Zhang, J., ... & Xue, Y. (2021). qPTMplants: an integrative database of quantitative post-translational modifications in plants. Nucleic Acids Research, 50(D1), D1488-D1496.
  • Sonenberg, N., & Hinnebusch, A. G. (2009). Signaling pathways involved in the regulation of mRNA translation. Cold Spring Harbor perspectives in biology, 1(1), a000242.
  • Parker, J. L., & Davies, M. J. (2017). Site-specific nitration of tyrosine and tryptophan residues in proteins. Free Radical Biology and Medicine, 112, 141-151.
  • MedCrave. (2016). Optimization of in vitro n-deglycosylation of ovomucoid protein.
  • Amoeba Sisters. (2021, July 23).
  • Suzuki, T., & Harada, Y. (2015). A method for assaying peptide: N-glycanase/N-glycanase 1 activities in crude extracts using an N-glycosylated cyclopeptide. Glycobiology, 25(11), 1216-1224.
  • O'Connell, T. M. (2015).

Sources

Technical Guide: H-Tyr-Lys-Thr-OH (YKT) in Signal Transduction Modulation

Author: BenchChem Technical Support Team. Date: February 2026

A Mechanistic and Experimental Deep Dive for Drug Development

Part 1: Executive Summary & Chemical Identity

H-Tyr-Lys-Thr-OH (commonly abbreviated as YKT ) is a bioactive tripeptide (L-Tyrosyl-L-Lysyl-L-Threonine) increasingly recognized for its pleiotropic pharmacological profile. While historically viewed as a simple hydrolysate fragment, recent high-precision studies have elevated its status to a targeted signal transduction modulator.

Its primary utility in drug development lies in its dual-mechanism of action:

  • Signal Modulation: Direct interaction with the PI3K/Akt/mTOR axis, acting as an inhibitor to suppress oncogenic proliferation.

  • Genomic Interaction: Electrostatic and intercalative binding to DNA, potentially sensitizing cells to apoptosis.

This guide provides the experimental framework to utilize YKT as a probe for signaling pathways, specifically within oncology (lung and breast cancer models).

Chemical Specifications
PropertySpecification
Sequence H-Tyr-Lys-Thr-OH (Y-K-T)
CAS Number 155943-09-2
Molecular Weight ~424.49 g/mol
Isoelectric Point (pI) ~9.7 (Basic due to Lysine)
Solubility Water soluble; stable in PBS (pH 7.4)
Key Functional Groups Phenolic -OH (Tyr), ε-Amino (Lys), Secondary -OH (Thr)
Part 2: Mechanistic Architecture (The "Why")

To deploy YKT effectively, one must understand its causality within the cellular environment. It is not merely a cytotoxic agent; it is a pathway brake .

1. The PI3K/Akt/mTOR Inhibition Axis

The PI3K/Akt/mTOR pathway is the master regulator of cell cycle progression and survival. In many carcinomas (e.g., A549 lung, MCF-7 breast), this pathway is constitutively active.

  • Mechanism: Molecular docking studies reveal that YKT possesses high binding affinity for the ATP-binding pockets or allosteric sites of PI3K (p110α) , Akt1 , and mTOR .

  • The Interaction: The Tyrosine (Y) residue provides π-π stacking capabilities, while Lysine (K) and Threonine (T) form critical hydrogen bonds and salt bridges with the kinase domains.

  • Result: Steric hindrance prevents phosphorylation of downstream effectors. This leads to a reduction in p-Akt (Ser473) and p-mTOR, effectively halting the survival signal.

2. The Apoptotic Switch (Caspase Activation)

By suppressing the survival signal (Akt), YKT releases the "brakes" on the apoptotic machinery.

  • Caspase-8 (Extrinsic): YKT treatment has been correlated with upregulation of Caspase-8 activity.

  • Caspase-3 (Executioner): The final cascade results in the cleavage of Caspase-3, leading to PARP cleavage and programmed cell death.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the specific intervention points of YKT within the host cell signaling network.

YKT_Signaling_Pathway cluster_membrane Cell Membrane RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Phosphorylation (Ser473) mTOR mTOR Complex Akt->mTOR Activation Casp8 Caspase-8 Akt->Casp8 Blocks Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Upregulation YKT H-Tyr-Lys-Thr-OH (YKT Peptide) YKT->PI3K Inhibition (Docking) YKT->Akt Inhibition YKT->mTOR Inhibition DNA Genomic DNA YKT->DNA Intercalation/Binding Bax Bax (Pro-apoptotic) Casp3 Caspase-3 (Cleaved) Bax->Casp3 Mito. Release Casp8->Casp3 Cleavage Apoptosis APOPTOSIS (Cell Death) Casp3->Apoptosis DNA->Bax Damage Response

Figure 1: Mechanistic map showing YKT inhibition of the PI3K/Akt/mTOR survival axis and concurrent activation of Caspase-mediated apoptosis.[1]

Part 4: Validated Experimental Protocols

As a Senior Scientist, I emphasize that reproducibility depends on peptide handling . Short peptides like YKT are prone to enzymatic degradation if not handled in sterile, protease-free environments.

Protocol A: Peptide Reconstitution & Stability (The Foundation)

Rationale: YKT contains oxidizable Tyrosine and nucleophilic Lysine. Improper storage leads to dimerization or adduct formation.

  • Lyophilized Storage: Store crude peptide at -20°C under desiccant.

  • Solvent Choice: Dissolve H-Tyr-Lys-Thr-OH in sterile PBS (pH 7.4) . Avoid DMSO unless concentration exceeds 10 mg/mL (unlikely needed).

  • Filtration: Pass the stock solution (e.g., 10 mM) through a 0.22 µm PVDF filter . Do not use Nylon filters, as cationic peptides (Lys) may bind non-specifically.

  • Quality Check: Verify integrity via HPLC (C18 column) if the stock is older than 24 hours.

Protocol B: In Vitro Cytotoxicity Assay (MTT Validation)

Rationale: To determine the IC50 and verify the "cytotoxic" window versus the "signaling modulation" window.

Materials: A549 (Lung) or MCF-7 (Breast) cell lines; MTT Reagent (5 mg/mL).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment:

    • Remove media.

    • Add YKT in serial dilutions: 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 mg/mL .

    • Control: Vehicle (PBS) only.

    • Duration: Incubate for 24h and 48h .[2]

  • Development: Add 20 µL MTT. Incubate 4h at 37°C. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Analysis: Plot dose-response curve. Expectation: A dose-dependent decrease in viability, with significant effects often observed >0.5 mg/mL.

Protocol C: Western Blotting for Pathway Verification

Rationale: To prove YKT acts via PI3K/Akt, you must visualize the phosphorylation state, not just total protein.

Target Proteins:

  • p-Akt (Ser473): The primary marker of PI3K activation.

  • Total Akt: Loading control.

  • Cleaved Caspase-3: Marker of apoptosis execution.

Workflow:

  • Treatment: Treat cells with YKT (at IC50 concentration determined in Protocol B) for 24h.

  • Lysis: Use RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate + NaF). Crucial: Without phosphatase inhibitors, the p-Akt signal will be lost during lysis.

  • Separation: SDS-PAGE (10-12% gel).

  • Blotting: Transfer to PVDF membrane.

  • Antibody Incubation:

    • Primary: Anti-p-Akt (1:1000) overnight at 4°C.

    • Secondary: HRP-conjugated IgG (1:5000) 1h at RT.

  • Detection: ECL Chemiluminescence.

Data Interpretation Guide:

Target Vehicle Control YKT Treated Interpretation
Total Akt High Intensity High Intensity Protein expression is stable.
p-Akt (Ser473) High Intensity Low / Absent YKT successfully inhibited phosphorylation.

| Cleaved Casp-3 | Absent | High Intensity | Apoptosis machinery activated. |

Part 5: In Silico Binding Data (Reference Values)[3]

Recent molecular docking studies (using AutoDock Vina) have quantified the interaction of YKT with its targets. These values serve as a benchmark for potency.

Receptor TargetPDB IDBinding Affinity (kcal/mol)Interaction Type
mTOR 4JSV-8.4 H-bond, Hydrophobic
PI3K (p110α) 4JPS-8.1 Electrostatic, H-bond
Akt1 3O96-7.6 H-bond (Lys residue)
Caspase-3 3KJF-6.9 Allosteric modulation

Note: A binding affinity more negative than -6.0 kcal/mol generally indicates a potential lead compound.

Part 6: References
  • Bicak, B. (2024).[2][3] In silico and in vitro studies of Tyr-Lys-Thr tripeptide against human lung cancer cell line (A549). Bratislava Medical Journal, 125(10).

  • Bicak, B., & Akman, G. (2021). Structural, spectroscopic, in silico, in vitro and DNA binding evaluations of tyrosyl-lysyl-threonine. Journal of Biomolecular Structure and Dynamics.

  • Akman, G., & Bicak, B. (2022). Molecular docking studies of YKT tripeptide and drug delivery system with poly(ε‐caprolactone) nanoparticles. ResearchGate.

  • PubChem. (n.d.). Compound Summary: H-Tyr-Lys-Thr-OH (CAS 155943-09-2). National Library of Medicine.

Sources

Methodological & Application

Application Note: Quantitative Analysis of H-Tyr-Lys-Thr-OH in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tripeptide H-Tyr-Lys-Thr-OH and its isomers are emerging as molecules of interest in various fields of biomedical research, from cellular signaling to therapeutic development. Accurate quantification of this hydrophilic peptide in complex biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, biomarker discovery, and understanding its physiological roles. This document provides a comprehensive, field-tested guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of H-Tyr-Lys-Thr-OH.

This application note is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind key methodological choices, ensuring a self-validating and reproducible protocol.

Analyte Characteristics: H-Tyr-Lys-Thr-OH

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful bioanalytical method.

PropertyValueSource
Molecular Formula C₁₉H₃₀N₄O₆[1]
Molecular Weight 410.5 g/mol [1]
Structure A tripeptide consisting of Tyrosine, Lysine, and Threonine residues.[2]
Polarity Highly hydrophilic due to the presence of multiple polar functional groups (hydroxyl, amino, and carboxyl groups).[3]

The high polarity of H-Tyr-Lys-Thr-OH presents specific challenges for extraction from biological matrices and for retention on traditional reversed-phase chromatographic columns. The method described herein is optimized to address these challenges.

Methodology: A Step-by-Step Protocol

This protocol is designed to be a robust starting point for the quantification of H-Tyr-Lys-Thr-OH. Optimization may be required based on the specific biological matrix and available instrumentation.

Materials and Reagents
  • Standards:

    • H-Tyr-Lys-Thr-OH reference standard (>95% purity)

    • Stable isotope-labeled (SIL) internal standard (IS), e.g., H-Tyr-Lys(¹³C₆, ¹⁵N₂)-Thr-OH or a commercially available labeled amino acid such as ¹³C₆, ¹⁵N₂-Lysine for incorporation into a custom synthesized peptide.[4][5] The ideal internal standard is a SIL version of the analyte itself, as it will have nearly identical chemical and physical properties.[6]

  • Solvents and Reagents:

    • Formic acid (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Methanol (HPLC grade)

    • Water (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Ammonium hydroxide (ACS grade)

  • Consumables:

    • Polypropylene microcentrifuge tubes

    • Mixed-mode solid-phase extraction (SPE) cartridges (e.g., Waters Oasis WCX)

    • Analytical column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

    • 96-well plates

Sample Preparation: Mixed-Mode Solid-Phase Extraction (SPE)

Given the hydrophilic and potentially charged nature of H-Tyr-Lys-Thr-OH, a mixed-mode SPE strategy combining reversed-phase and ion-exchange retention mechanisms provides superior cleanup and recovery compared to simple protein precipitation or single-mode SPE.[7][8] This approach effectively removes phospholipids and other matrix components that can cause ion suppression.

Sources

Application Note: H-Tyr-Lys-Thr-OH (YKT) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the use of H-Tyr-Lys-Thr-OH (YKT) in neuroscience, specifically focusing on its dual role as a cytoskeletal modulator (ERM pathway) and a neuro-oncological probe .

From Cytoskeletal Dynamics to Glioblastoma Therapeutics

Executive Summary

H-Tyr-Lys-Thr-OH (YKT) is a bioactive synthetic tripeptide that has emerged as a high-value probe in neuroscience for two distinct applications: (1) Modulating Ezrin-Radixin-Moesin (ERM) protein signaling during neurite outgrowth, and (2) Targeting EGFR/Steroid receptors in glioblastoma multiforme (GBM) models.

Unlike generic peptide reagents, YKT acts as a substrate mimetic for the critical Threonine phosphorylation site found in cytoskeletal linkers (e.g., Moesin T558). This guide provides the mechanistic rationale, experimental workflows, and validated protocols for utilizing YKT to investigate neuronal polarity and neuro-oncological inhibition.

Mechanistic Grounding & Causality
A. The ERM Signaling Interference Model (Neuronal Polarity)

In developing neurons, the formation of axons and dendrites requires precise cytoskeletal remodeling. The Ezrin-Radixin-Moesin (ERM) proteins link actin filaments to the plasma membrane. Their activation is strictly controlled by the phosphorylation of a conserved Threonine residue (e.g., Thr558 in Moesin).

  • Mechanism: The sequence -Tyr-Lys-Thr- is the core recognition motif for kinases (e.g., PKC, ROCK) that activate ERM proteins.

  • YKT Action: Exogenous H-Tyr-Lys-Thr-OH acts as a competitive substrate mimetic . By saturating the kinase active sites or competitively binding to ERM regulatory domains, YKT dampens the phosphorylation of endogenous Moesin.

  • Outcome: Altered filopodia formation and neurite extension rates, allowing researchers to dissect the specific contribution of ERM phosphorylation to growth cone motility.

B. Neuro-Oncology: Multi-Receptor Targeting

Recent molecular docking and in vitro studies indicate that YKT possesses significant binding affinity for EGFR (Epidermal Growth Factor Receptor) and steroid receptors (Androgen/Estrogen), which are often overexpressed or dysregulated in Glioblastoma.

  • Mechanism: YKT occupies the ligand-binding pockets of these receptors, potentially acting as an antagonist or partial agonist.

  • Outcome: Induction of cytotoxicity in GBM cell lines (e.g., U87MG), making YKT a lead scaffold for blood-brain barrier (BBB) permeable peptide drugs.

Visualization: Mechanism of Action

YKT_Mechanism cluster_neuron Neuronal Cytosol cluster_outcome Experimental Readout Kinase Rho-Kinase / PKC (Active) Endo_ERM Endogenous Moesin (Inactive) Kinase->Endo_ERM Phosphorylates T558 Endo_ERM_P Phospho-Moesin (Active Linker) Endo_ERM->Endo_ERM_P Activation Actin Actin Cytoskeleton Remodeling Endo_ERM_P->Actin Stabilizes Filopodia Neurite Neurite Outgrowth Analysis Actin->Neurite Drives Extension YKT_Peptide H-Tyr-Lys-Thr-OH (Exogenous Mimetic) YKT_Peptide->Kinase Competitive Inhibition YKT_Peptide->Neurite Modulates Rate

Caption: YKT acts as a competitive decoy for kinases targeting the cytoskeletal linker Moesin, thereby modulating actin-dependent neurite outgrowth.

Experimental Protocols
Protocol A: Preparation and Storage of YKT Stock

Rationale: Short hydrophilic peptides are prone to aggregation or hydrolysis if mishandled. Precise pH control is vital for maintaining the ionization state of the Tyrosine and Lysine residues.

  • Lyophilized Powder: Store at -20°C. Desiccate before opening to prevent hygroscopic degradation.

  • Solvent: Dissolve H-Tyr-Lys-Thr-OH in sterile PBS (pH 7.4) or Milli-Q water .

    • Note: DMSO is generally not required due to the hydrophilicity of Lys/Thr, but if using for hydrophobic receptor assays, 5% DMSO improves membrane interaction.

  • Concentration: Prepare a 10 mM stock solution.

  • Aliquoting: Aliquot into 20 µL volumes in low-bind tubes. Flash freeze in liquid nitrogen. Do not freeze-thaw more than once.

Protocol B: Neurite Outgrowth Modulation Assay

Target: Primary Cortical Neurons or SH-SY5Y Differentiated Cells.

StepActionCritical Parameter
1. Seeding Plate cells on Poly-D-Lysine/Laminin coated coverslips (10^4 cells/cm²).Low density prevents neurite entanglement.
2. Differentiation Induce differentiation (e.g., Retinoic Acid for SH-SY5Y) for 24-48h.Ensure basal neurite formation before treatment.
3. Treatment Treat with YKT (10 µM - 100 µM) . Include Scrambled Peptide (H-Thr-Tyr-Lys-OH) as control.Timing: Add YKT 1 hour before adding growth factors (NGF/BDNF).
4. Incubation Incubate for 24 hours at 37°C, 5% CO₂.Monitor for cell detachment (toxicity check).
5. Fixation Fix with 4% Paraformaldehyde (PFA) for 15 min.Preserve cytoskeletal architecture.
6. Staining Stain for Beta-III Tubulin (neurites) and Phalloidin (F-actin/growth cones).Visualize filopodia density.
7. Analysis Measure total neurite length and branch points per cell using ImageJ (NeuronJ).Expectation: YKT treatment may reduce filopodia density if ERM phosphorylation is blocked.
Protocol C: Glioblastoma (GBM) Viability Screening

Target: U87MG or LN-229 Cell Lines.

  • Culture: Maintain GBM cells in DMEM + 10% FBS.

  • Seeding: Seed 5,000 cells/well in 96-well plates. Adhere overnight.

  • Dose-Response: Prepare serial dilutions of YKT (0, 10, 50, 100, 200, 500 µM) in serum-free media.

  • Exposure: Incubate cells with peptide for 48 hours .

  • Readout: Perform CCK-8 or MTT assay.

    • Data Analysis: Calculate IC50.

    • Validation: If cytotoxicity is observed, perform Western Blot for Cleaved Caspase-3 to confirm apoptosis vs. necrosis.

Analytical Validation (HPLC-MS)

To verify the integrity of the peptide in culture media (metabolic stability check):

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 10 minutes. YKT is hydrophilic and will elute early.

  • Detection: ESI-MS (Positive Mode). Monitor [M+H]+ (Calc MW: ~424.49 Da).

Workflow Diagram: Experimental Design

YKT_Workflow cluster_assays Parallel Applications Stock YKT Stock (10 mM in PBS) Neuro Neuronal Culture (SH-SY5Y / Cortical) Stock->Neuro 10-100 µM Onco GBM Culture (U87MG) Stock->Onco 10-500 µM Readout_N Immunofluorescence (Tubulin/Phalloidin) Neuro->Readout_N 24h Incubation Readout_O MTT/CCK-8 Viability Assay Onco->Readout_O 48h Incubation Validation Western Blot: p-Moesin / Caspase-3 Readout_N->Validation Confirm Mechanism Readout_O->Validation Confirm Apoptosis

Caption: Parallel workflow for assessing YKT's neurotrophic modulation and neuro-oncological cytotoxicity.

References
  • Gungor, H. et al. (2023). "Conformational Analysis of Tyrosyl-Lysyl-Threonine Tripeptide Using MM, MD and DFT Calculations and Investigation of its Biological Activity." ResearchGate / Journal of Molecular Structure.

    • Key Finding: Establishes the cytotoxicity of YKT on cancer lines and its docking affinity for EGFR and steroid receptors.[1]

  • Pearson, M. A. et al. (2000). "Protein phosphatase 2C binds selectively to and dephosphorylates metabotropic glutamate receptor 3." Proceedings of the National Academy of Sciences (PNAS).

    • Key Finding: Identifies the sequence -Lys-Tyr-Lys-Thr- as a phosphorylation/dephosphorylation motif in cytoskeletal linkers (Moesin)
  • Bachem. (2024). "H-Tyr-Lys-Thr-OH Product Datasheet." Bachem Catalog.

    • Key Finding: Physicochemical data and solubility standards for the tripeptide.
  • Takagi, H. et al. (1979). "A novel analgesic dipeptide from bovine brain is a possible Met-enkephalin releaser." Nature.

    • Key Finding: Establishes the foundation of Tyr-Lys (Kyotorphin)

Sources

Application Notes & Protocols: Development of High-Specificity Antibodies Targeting the Tyr-Lys-Thr (YKT) Motif

Author: BenchChem Technical Support Team. Date: February 2026

Here is the detailed Application Notes and Protocols for "Developing antibodies targeting the Tyr-lys-thr motif":

Authored by: Gemini, Senior Application Scientist

Abstract

The development of antibodies that specifically recognize short amino acid motifs, such as the Tyr-Lys-Thr (YKT) sequence, is a formidable yet critical task in modern biological research. These motif-specific antibodies are invaluable tools for elucidating cell signaling pathways, identifying post-translational modifications (PTMs), and developing targeted therapeutics.[1][2] This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals. We will navigate the intricate process from initial antigen design to final antibody validation, emphasizing the scientific rationale behind each step to ensure the generation of high-affinity, specific, and reproducible antibodies against the YKT motif.

The Cornerstone: Strategic Antigen Design & Synthesis

The success of any anti-peptide antibody project is fundamentally determined by the quality of the immunogen.[3][4] For a short motif like YKT, which is inherently non-immunogenic, a meticulous design strategy is not just recommended—it is essential.

Rationale: Why a Peptide Antigen?

Targeting a specific motif necessitates the use of a synthetic peptide as the immunogen. This approach allows for the precise presentation of the YKT sequence to the immune system, which is crucial for developing antibodies that can distinguish this motif from the rest of the protein context or other similar sequences.[5] Using a full-length protein would likely generate antibodies against more dominant, immunogenic epitopes, leaving the desired YKT motif unrecognized.

In-Silico Analysis & Peptide Design

Before synthesis, bioinformatics tools should be employed to analyze the YKT motif within its native protein context.[1][6]

Key Considerations for Peptide Design:

  • Flanking Regions: Include 5-7 amino acids on both the N- and C-terminal sides of the YKT motif. This helps mimic the local conformation of the motif within the native protein. The typical length of a peptide for antibody generation is 10-25 amino acids.[7]

  • Surface Accessibility: The ideal antigenic peptide should be located on the surface of the native protein.[8] Residues on the surface are typically hydrophilic.[5]

  • Hydrophilicity: Design the peptide to have at least 30% hydrophilic or charged residues (Lys, Arg, Glu, Asp, Gln, Asn) to enhance solubility and immunogenicity.[5] Avoid long stretches of hydrophobic amino acids.[5]

  • Terminal Residue: Add a Cysteine (Cys) residue at either the N- or C-terminus. This sulfhydryl group is essential for conjugation to a carrier protein and does not typically interfere with the immune response to the core motif.

  • Homology Screening: Perform a BLAST search to ensure the chosen peptide sequence is unique to the target protein(s) of interest, minimizing the risk of cross-reactivity with other proteins.[7]

ParameterRecommendationRationale
Peptide Length 13-20 amino acidsBalances structural mimicry with specificity, avoiding the creation of multiple, irrelevant epitopes.[3][7]
YKT Motif Position Centered within the peptideFocuses the immune response on the target motif.
Solubility >30% hydrophilic residuesEnsures the peptide is soluble in aqueous buffers for conjugation and immunization.[5]
Terminal Addition Cysteine (Cys)Provides a specific site for covalent linkage to a carrier protein.
Purity >70% for immunizationSufficient for generating an immune response, while higher purity (>95%) is needed for affinity purification and analysis.[8]
The Necessity of Carrier Protein Conjugation

Peptides smaller than 10 kDa are generally poor immunogens. To elicit a robust immune response, the synthesized YKT peptide must be conjugated to a large, immunogenic carrier protein.

  • Keyhole Limpet Hemocyanin (KLH): The preferred choice for its large size (~4.5x10^5 - 1.3x10^7 Da) and high immunogenicity in mammals.

  • Bovine Serum Albumin (BSA): Also effective, but as it is a common blocking agent in immunoassays, using it as the immunogen can lead to high background signal in subsequent screening. It is often used for a secondary screening ELISA.

Protocol 1: YKT Peptide Conjugation to KLH

  • Peptide & Carrier Preparation:

    • Dissolve 2 mg of the Cys-terminated YKT peptide in 1 mL of conjugation buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2, with 5 mM EDTA).

    • Dissolve 5 mg of maleimide-activated KLH in 1 mL of the same buffer.

  • Conjugation Reaction:

    • Mix the peptide and KLH solutions.

    • Incubate at room temperature for 2 hours or at 4°C overnight with gentle stirring. The maleimide groups on the KLH will react with the sulfhydryl group of the peptide's terminal Cysteine.

  • Quenching:

    • Add a small molecule thiol (e.g., 2-mercaptoethanol) to a final concentration of 10 mM to quench any unreacted maleimide groups. Incubate for 30 minutes.

  • Purification/Dialysis:

    • Dialyze the conjugate against PBS (pH 7.4) at 4°C with multiple buffer changes to remove unconjugated peptide and quenching reagents.

  • Quantification & Storage:

    • Determine the protein concentration using a BCA assay.

    • Store the conjugate at -20°C or -80°C in small aliquots.

Immunization: Generating a Robust and Specific Immune Response

The goal of immunization is to stimulate B-cells to produce high-affinity antibodies against the YKT motif presented on the carrier protein.[9]

Host Animal Selection

The choice of animal depends on the desired type of antibody and the amount needed.[3][10]

  • Rabbits: The most common choice for polyclonal antibody production due to their robust immune system and larger blood volume, yielding higher amounts of antibody.

  • Mice (e.g., BALB/c): Primarily used for monoclonal antibody production via hybridoma technology.[11]

Immunization Protocol & Schedule

An effective immunization schedule involves a primary injection to introduce the antigen, followed by several booster injections to amplify the immune response.

Protocol 2: Rabbit Immunization Schedule

  • Pre-Immune Bleed (Day 0): Collect a small blood sample from the rabbit before the first immunization. This serum serves as a crucial negative control for later screening assays.

  • Primary Immunization (Day 0):

    • Emulsify 500 µg of the YKT-KLH conjugate in 500 µL of PBS with an equal volume (500 µL) of Complete Freund's Adjuvant (CFA).

    • Inject the 1 mL emulsion subcutaneously at multiple sites.

  • Booster Immunizations (Days 14, 28, 49):

    • Emulsify 250 µg of the YKT-KLH conjugate in 500 µL of PBS with an equal volume (500 µL) of Incomplete Freund's Adjuvant (IFA).

    • Inject the 1 mL emulsion subcutaneously.

  • Titer Monitoring (Starting Day 35):

    • Seven days after the second boost (Day 35), perform a test bleed.

    • Analyze the serum titer via ELISA (see Protocol 3) to assess the strength of the immune response.

  • Production Bleeds & Termination (e.g., Days 56, 70):

    • Once a high titer is confirmed, larger volume production bleeds can be performed.

    • The project is typically terminated after 3-4 months, yielding a significant volume of antiserum.[3][4]

DayProcedureAdjuvantAntigen Dose
0Pre-immune Bleed & Primary ImmunizationCFA500 µg
141st Booster ImmunizationIFA250 µg
282nd Booster ImmunizationIFA250 µg
35Test BleedN/AN/A
493rd Booster ImmunizationIFA250 µg
56Production BleedN/AN/A

Antibody Generation & Purification

Following a successful immunization campaign, the antibodies must be isolated and purified. The path diverges here depending on whether polyclonal or monoclonal antibodies are desired.

Polyclonal vs. Monoclonal: Making the Right Choice
FeaturePolyclonal AntibodiesMonoclonal Antibodies
Source Multiple B-cell clonesA single B-cell clone
Specificity Recognizes multiple epitopes on the antigenRecognizes a single, specific epitope
Affinity High avidity (overall binding strength)High affinity (strength of a single interaction)
Production Time Relatively short (3-4 months)Longer (6-8 months)
Cost LowerHigher
Batch-to-Batch Consistency VariableHighly consistent and reproducible
Best For General detection (WB, IHC), IPQuantitation (ELISA), diagnostics, therapeutics
Workflow for Antibody Development

The overall process can be visualized as a multi-stage pipeline, with critical decision and quality control points throughout.

Antibody_Development_Workflow cluster_design Phase 1: Antigen Design cluster_immuno Phase 2: Immunization cluster_prod Phase 3: Production & Purification cluster_final Phase 4: Validation design design immunization immunization screening screening production production qc qc peptide_design Peptide Design (In Silico Analysis) synthesis Peptide Synthesis & QC peptide_design->synthesis conjugation Carrier Conjugation (KLH) synthesis->conjugation immunize Immunization (Rabbit/Mouse) conjugation->immunize titer_check Titer Check (ELISA) immunize->titer_check qc_titer QC titer_check->qc_titer High Titer? poly Polyclonal: Serum Collection qc_titer->poly Yes (Poly) mono Monoclonal: Hybridoma Fusion qc_titer->mono Yes (Mono) affinity_purify Affinity Purification (YKT Peptide Column) poly->affinity_purify mono->affinity_purify validation Application-Specific Validation (WB, IHC, etc.) affinity_purify->validation

Caption: High-level workflow for developing motif-specific antibodies.

Protocol 3: Affinity Purification of Polyclonal Anti-YKT Antibodies

This is the most critical purification step to isolate only the antibodies that bind to the YKT peptide.

  • Column Preparation:

    • Synthesize the YKT peptide (without carrier) with a terminal group (e.g., Cys or NHS-ester) suitable for coupling to an activated agarose resin (e.g., SulfoLink™ or AminoLink™ resin).

    • Couple 5-10 mg of the peptide to 2 mL of resin slurry according to the manufacturer's protocol. Pack the resin into a chromatography column.

  • Serum Preparation:

    • Collect crude antiserum from a production bleed.

    • Clarify the serum by centrifugation (10,000 x g for 20 min).

    • Dilute the serum 1:1 with PBS.

  • Affinity Chromatography:

    • Equilibrate the peptide-coupled column with 10 column volumes (CV) of PBS.

    • Load the diluted serum onto the column at a slow flow rate (e.g., 0.5 mL/min).

    • Wash the column extensively with 20 CV of PBS or until the A280 reading returns to baseline. This removes non-specific antibodies.

  • Elution:

    • Elute the bound anti-YKT antibodies using a low pH elution buffer (e.g., 0.1 M Glycine, pH 2.5).

    • Collect 1 mL fractions into tubes containing 100 µL of neutralization buffer (1 M Tris, pH 8.5) to immediately neutralize the low pH and preserve antibody function.

  • Pooling and Dialysis:

    • Measure the A280 of the eluted fractions to identify those containing the antibody.

    • Pool the positive fractions and dialyze against PBS at 4°C.

  • Quantification and Storage:

    • Measure the final antibody concentration (A280 of 1.4 = ~1 mg/mL for IgG).

    • Add a preservative like sodium azide (0.02%) and store at 4°C for short-term use or at -20°C/-80°C for long-term storage.

Rigorous Screening and Validation: The Self-Validating System

Screening ensures that the purified antibody is not only high-affinity but, more importantly, highly specific to the YKT motif. A trustworthy protocol includes both positive and negative validation steps.

Protocol 4: Multi-Stage ELISA Screening

This protocol is used both for monitoring titer during immunization and for screening purified antibodies.

  • Plate Coating:

    • Plate A (Positive Control): Coat wells with 1-5 µg/mL of YKT peptide-BSA conjugate in PBS.

    • Plate B (Negative Control 1): Coat wells with 1-5 µg/mL of BSA alone.

    • Plate C (Negative Control 2): Coat wells with 1-5 µg/mL of KLH alone.

    • Incubate plates overnight at 4°C.

  • Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 5% non-fat milk or 1% BSA in PBST for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash 3x with PBST.

    • Add serial dilutions of the rabbit serum (or purified antibody) to all three plates. Use pre-immune serum as a negative control.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash 5x with PBST.

    • Add a horseradish peroxidase (HRP)-conjugated anti-rabbit IgG secondary antibody.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash 5x with PBST.

    • Add TMB substrate and incubate until a blue color develops.

    • Stop the reaction with 1 M H₂SO₄ and read the absorbance at 450 nm.

Interpreting the Results: A successful anti-YKT antibody will show a strong, dose-dependent signal on Plate A (YKT-BSA) but negligible signal on Plate B (BSA) and Plate C (KLH). This confirms specificity for the YKT peptide and not the carrier proteins or linkers.

Protocol 5: Dot Blot for Motif Specificity

A dot blot is a rapid and powerful method to confirm that the antibody recognizes the YKT motif and not a scrambled or mutated version.

  • Peptide Spotting:

    • Spot 1 µL of the following peptides (at 1 mg/mL) onto a nitrocellulose membrane and allow to dry completely:

      • Positive: YKT-containing peptide

      • Negative 1: Scrambled version of the peptide (e.g., TKY-containing)

      • Negative 2: Mutated version (e.g., YA T-containing peptide)

  • Blocking & Probing:

    • Block the membrane for 1 hour in 5% non-fat milk/TBST.

    • Incubate with the purified anti-YKT antibody (e.g., at 1 µg/mL) for 1 hour.

    • Wash extensively and probe with an HRP-conjugated secondary antibody.

  • Detection: Perform chemiluminescent detection using an ECL substrate.

Expected Outcome: A strong signal should only appear on the spot corresponding to the correct YKT-containing peptide.

Dot_Blot_Validation cluster_membrane Nitrocellulose Membrane cluster_results Expected Result after Probing spot1 Spot 1: YKT Peptide (Positive Control) spot2 Spot 2: TKY Peptide (Scrambled Control) result1 Strong Signal spot1->result1 Binds spot3 Spot 3: YAT Peptide (Mutated Control) result2 No Signal spot2->result2 No Binding result3 No Signal spot3->result3 No Binding

Caption: Logical diagram of a dot blot experiment for specificity validation.

Final Application-Specific Validation

An antibody that works in an ELISA or dot blot is not guaranteed to work in more complex applications. It is imperative to validate the final, purified antibody in the intended end-use application using appropriate biological controls.

  • Western Blotting: The antibody should detect a band at the correct molecular weight in lysates from cells/tissues known to express the target protein. A lysate from a knockout/knockdown model or a cell line overexpressing a mutated (YKT -> YAT) version of the protein serves as an ideal negative control.

  • Immunohistochemistry (IHC) / Immunofluorescence (IF): The antibody should show specific staining in the expected subcellular compartment or tissue region. Pre-adsorption of the antibody with the immunizing YKT peptide should completely abrogate the signal, confirming specificity.

By following this comprehensive, logically structured guide, researchers can systematically approach the development of high-quality, specific antibodies targeting the Tyr-Lys-Thr motif, creating a powerful and reliable tool for discovery.

References

  • MBL International. (n.d.). Eight steps in antibody development. Retrieved from [Link]

  • Biointron. (2024, March 13). Custom Antibody Development Guide: From Design to Production. Retrieved from [Link]

  • Precision Antibody. (2025, January 15). Custom Antibody Development: What You Need to Know. Retrieved from [Link]

  • Biomatik. (2022, March 9). A Beginner's Guide To Custom Antibody Production. Retrieved from [Link]

  • Abyntek Biopharma. (2021, December 15). 3 Tips for monoclonal antibody production. Retrieved from [Link]

  • Innovagen AB. (n.d.). Designing synthetic peptides as antigens for antibody production. Retrieved from [Link]

  • Life Science Group Ltd. (n.d.). Project Design - Custom Antibody Production. Retrieved from [Link]

  • Lee, B. S., Huang, J. S., Jayathilaka, G. D. L. P., Lateef, S. S., & Gupta, S. (2007). Production of antipeptide antibodies. In Methods in Molecular Biology (Vol. 386, pp. 25-40). Humana Press. Available from: [Link]

  • GenScript. (n.d.). Peptide Antigen Design Guidelines. Retrieved from [Link]

  • Lee, B. S., et al. (2014). Production of Antipeptide Antibodies. ResearchGate. Retrieved from [Link]

  • Antibody Development Services. (n.d.). Antibody Development Process. Retrieved from [Link]

  • PubMed. (n.d.). Production of antipeptide antibodies. Retrieved from [Link]

  • Antibody Development Services. (n.d.). Antibody Development Process. Retrieved from [Link]

Sources

Application Note: Kinetic Profiling of Ser/Thr Kinases Using the H-Tyr-Lys-Thr-OH Motif

[1][2]

Executive Summary

The tripeptide H-Tyr-Lys-Thr-OH (YKT) represents a critical minimal recognition motif found in several high-value signaling proteins, including the cytoskeletal regulator Moesin (residues 556-558) and the Parkinson’s disease-associated kinase LRRK2 (within the LRRKtide substrate).[1][2] While often overlooked as a simple fragment, this tripeptide serves as a highly specific probe for studying basophilic Serine/Threonine kinases (e.g., ROCK, PKC, LRRK2) and dual-specificity kinases.[1][2]

This guide details the protocol for utilizing H-Tyr-Lys-Thr-OH to determine enzyme kinetic parameters (




122

Scientific Principles & Mechanism[1]

The YKT Motif in Signal Transduction

The biological relevance of H-Tyr-Lys-Thr-OH stems from its presence in the C-terminal regulatory domain of ERM (Ezrin-Radixin-Moesin) proteins.[1][2] The phosphorylation of the Threonine residue (Thr558 in Moesin) by Rho-associated kinase (ROCK) or Protein Kinase C (PKC) induces a conformational change that activates actin binding.[2]

  • Tyrosine (Y): Provides a hydrophobic anchor and potential secondary phosphorylation site for Tyr-kinases.[1][2]

  • Lysine (K): A basic residue that interacts with the acidic pocket of the kinase active site (P-1 position), essential for basophilic kinase recognition.[2]

  • Threonine (T): The primary nucleophile (P0 position) for

    
    -phosphate transfer from ATP.[1][2]
    
Reaction Pathway Visualization

The following diagram illustrates the kinetic pathway of the YKT peptide acting as a substrate for a Ser/Thr kinase, leading to the phosphorylated product H-Tyr-Lys-pThr-OH.[1][2]

KinaseReactionEnzymeKinase (E)ComplexE-S-ATP Complex(Transition State)Enzyme->Complexk1 (Binding)SubstrateH-Tyr-Lys-Thr-OH (S)Substrate->Complexk1 (Binding)ATPATPATP->Complexk1 (Binding)Complex->Enzymekcat (Catalysis)ProductH-Tyr-Lys-pThr-OH (P)Complex->Productkcat (Catalysis)ADPADPComplex->ADPkcat (Catalysis)Product->EnzymeProduct Inhibition (Optional)

Figure 1: Kinetic mechanism of H-Tyr-Lys-Thr-OH phosphorylation.[1][2] The reaction follows Michaelis-Menten kinetics.

Materials & Reagents

ComponentSpecificationStorage
H-Tyr-Lys-Thr-OH >98% Purity (HPLC), Lyophilized-20°C (Desiccated)
Kinase Enzyme Recombinant ROCK1, LRRK2, or PKC-80°C
ATP Stock 10 mM Ultrapure ATP-20°C
Reaction Buffer 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT4°C
Stop Solution 1% Trifluoroacetic Acid (TFA) or EDTARoom Temp
HPLC Solvent A Water + 0.1% TFARoom Temp
HPLC Solvent B Acetonitrile + 0.1% TFARoom Temp

Experimental Protocol: Determination of Kinetic Constants ( , )

This protocol uses a discontinuous HPLC assay to separate the non-phosphorylated substrate (YKT) from the phosphorylated product (pYKT).[2] This method is superior to coupled assays for short peptides as it directly validates the structural modification.[2]

Substrate Preparation[1][2]
  • Reconstitution: Dissolve 1 mg of H-Tyr-Lys-Thr-OH (MW: ~438.5 g/mol ) in 2.28 mL of Reaction Buffer to create a 1 mM Stock Solution .

  • Serial Dilution: Prepare a dilution series of the peptide substrate (0, 50, 100, 200, 400, 800 µM) in Reaction Buffer.

Kinase Reaction Setup

Perform all reactions in triplicate in 1.5 mL microcentrifuge tubes or a 96-well PCR plate.

ComponentVolume per Well (µL)Final Concentration
Reaction Buffer (5x)101x
H-Tyr-Lys-Thr-OH (Dilution Series)100 - 800 µM
ATP (1 mM Stock)5100 µM (Saturating)
Water20N/A
Kinase Enzyme (Start Reagent)5~10-50 nM (Optimized)
Total Volume 50 µL
Execution Steps
  • Equilibration: Pre-incubate the mix (excluding ATP) at 30°C for 5 minutes.

  • Initiation: Add ATP to start the reaction.[2]

  • Incubation: Incubate at 30°C for a defined linear timeframe (typically 10–20 minutes). Note: Ensure <10% substrate consumption to maintain initial velocity (

    
    ) conditions.
    
  • Termination: Add 50 µL of Stop Solution (1% TFA). Vortex immediately.

  • Clarification: Centrifuge at 10,000 x g for 2 minutes to remove any precipitated enzyme.

HPLC Analysis[1][2][3]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Gradient: 0% to 30% Solvent B over 15 minutes.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Tyrosine absorbance).[2]

  • Expected Result: The phosphorylated peptide (H-Tyr-Lys-pThr-OH) is more hydrophilic and will elute earlier than the non-phosphorylated parent peptide.[1][2]

Data Analysis & Calculation

Calculating Initial Velocity ( )

Calculate the concentration of product formed

2
12

Where:

  • 
     = Initial velocity (
    
    
    )[1][2]
  • 
     = Reaction time (min)[1][2]
    
  • 
     = Total enzyme concentration[1][2]
    
Michaelis-Menten Plotting

Plot


12
123
Workflow Visualization

The following diagram outlines the logical flow of data processing for this assay.

DataAnalysisRawDataHPLC Peak Areas(Substrate vs Product)CalcConcCalculate [Product] formed(using Standard Curve)RawData->CalcConcCalcRateCalculate Initial Velocity (v0)(Slope of [P] vs Time)CalcConc->CalcRatePlotMMPlot v0 vs [Substrate]CalcRate->PlotMMRegressionNon-Linear Regression(GraphPad Prism / Origin)PlotMM->RegressionOutputOutput: Km, Vmax, kcatRegression->Output

Figure 2: Data processing pipeline for enzyme kinetics.[1][2]

Applications in Inhibition Studies[1][5]

H-Tyr-Lys-Thr-OH can also be used to screen for inhibitors of kinases (e.g., LRRK2 inhibitors for Parkinson's research).[1][2]

  • Fix Substrate: Use H-Tyr-Lys-Thr-OH at its determined

    
     value.[1][2]
    
  • Vary Inhibitor: Add increasing concentrations of the test compound.[2]

  • Readout: A decrease in product peak area indicates inhibition.[2]

  • Analysis: Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
    [1][2]

Critical Troubleshooting & Validation

  • Self-Validation (Mass Balance): The sum of the molar amounts of Substrate (Peak A) and Product (Peak B) in the HPLC trace must equal the initial input concentration. If significant loss is observed, check for non-specific binding to the plasticware or proteolytic degradation.[2]

  • Regioselectivity Check: If using a promiscuous kinase, Tyrosine phosphorylation may compete with Threonine phosphorylation.[2] Verify the product identity using Mass Spectrometry (MS).[2]

    • H-Tyr-Lys-Thr-OH Mass:[1][2][4] ~438.5 Da[1]

    • Phospho-Product Mass: ~518.5 Da (+80 Da)[1][2]

  • Stability: H-Tyr-Lys-Thr-OH has free N- and C-termini.[1][2] Avoid using crude cell lysates without broad-spectrum protease inhibitors (excluding EDTA if your kinase is Mg-dependent).[1][2]

References

  • Nakamura, F., et al. (1999).[2] "Protein phosphatase 2C inactivates F-actin binding of human platelet moesin."[1][2] Journal of Biological Chemistry, 274(38), 26705-26713.[1][2]

    • Context: Establishes the Tyr-Lys-Thr motif as the core phosphorylation site in Moesin for phosph
  • Jaleel, M., et al. (2007).[2] "LRRK2 phosphorylates moesin at threonine-558: characterization of how Parkinson's disease mutants affect kinase activity."[1][2] Biochemical Journal, 405(2), 307-317.[1][2]

    • Context: Identifies the T558 site (within the YKT motif)
  • Akman, F., et al. (2021).[2] "In silico and in vitro studies of Tyr-Lys-Thr tripeptide against human lung cancer cell line." Journal of Biomolecular Structure and Dynamics.

    • Context: Discusses the bioactive properties of the free tripeptide and its interaction with the PI3K/Akt pathway.[2]

  • MedChemExpress. "LRRKtide Product Information."

    • Context: Commercial validation of the sequence containing YKT as a standard kinase substrate.[2]

Application Note: H-Tyr-Lys-Thr-OH (YKT) in Peptide Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Rational Design, Synthesis, and Nanocarrier Optimization for Short Bioactive Peptides [1]

Executive Summary & Scientific Context

The tripeptide H-Tyr-Lys-Thr-OH (YKT) represents a critical class of "minimalist" bioactive peptides.[1] Unlike complex macrocycles or long-chain biologics, YKT functions through specific steric and electrostatic interactions, serving as a potent anticancer agent and antioxidant.[2]

Recent pharmacological profiling identifies YKT as a dual-functional molecule:

  • Pharmacodynamics: It exerts cytotoxic effects on human lung (A549), prostate (MAT-LyLu), and breast (MCF-7) cancer lines by modulating the PI3K/Akt/mTOR signaling axis and triggering caspase-dependent apoptosis.[1]

  • Pharmacokinetics: It acts as a substrate for the human Proton-Coupled Peptide Transporter 1 (hPEPT1) , making it an ideal candidate for oral delivery optimization studies.[1][2]

However, its clinical utility is challenged by rapid renal clearance and enzymatic degradation.[2] This guide details the protocols for synthesizing high-purity YKT, encapsulating it within chitosan nanoparticles (CNPs) to enhance bioavailability, and validating its efficacy in vitro.[2]

Mechanism of Action & Signaling Pathway[2]

Understanding the intracellular cascade is prerequisite to assay design.[1][2] YKT does not merely act as a scavenger; it actively interferes with survival signaling.[1][2]

Pathway Visualization

The following diagram illustrates the uptake of YKT via hPEPT1 and its downstream inhibition of the PI3K/Akt survival pathway, leading to apoptosis.[2]

YKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol / Nucleus YKT_Free Free YKT Peptide (H-Tyr-Lys-Thr-OH) hPEPT1 hPEPT1 Transporter (SLC15A1) YKT_Free->hPEPT1 Substrate Binding CNP_YKT Chitosan-Encap. YKT (Nanoparticle) CNP_YKT->YKT_Free Controlled Release PI3K PI3K Complex hPEPT1->PI3K Intracellular Translocation & Inhibition PIP3 PIP3 Accumulation PI3K->PIP3 Inhibited Akt Akt (Protein Kinase B) PIP3->Akt Phosphorylation Blocked mTOR mTOR Complex Akt->mTOR Downregulation Caspase8 Caspase-8 (Initiator) mTOR->Caspase8 De-repression Caspase3 Caspase-3 (Executioner) Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis Chromatin Condensation Caspase8->Caspase3 Cleavage Cascade

Caption: YKT uptake via hPEPT1 and subsequent downregulation of the PI3K/Akt/mTOR axis, triggering Caspase-mediated apoptosis.[1]

Physicochemical Profile & Handling

Before synthesis, the researcher must account for the specific handling requirements of the YKT sequence.[2]

PropertyValue/CharacteristicExperimental Implication
Sequence Tyr-Lys-ThrAromatic (Y), Basic (K), Polar (T)
Molecular Weight ~410.5 g/mol (Free Base)Mass Spec Target: [M+H]+ ≈ 411.5
pI (Isoelectric Point) ~8.5 - 9.0Net positive charge at physiological pH (facilitates DNA interaction and hPEPT1 transport).[1]
Solubility High in H₂O (>100 mg/mL)Caution: Highly hygroscopic.[1][2] Store desiccated at -20°C.
Counter-ion TFA (Trifluoroacetate)Standard from SPPS.[1] Must be exchanged to Acetate or HCl for cell assays to prevent TFA cytotoxicity.[1][2]
Stability Labile in serumHalf-life < 15 mins in plasma without encapsulation.[1]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of YKT

Objective: Synthesize high-purity (>98%) H-Tyr-Lys-Thr-OH using Fmoc chemistry. Rationale: Solution-phase synthesis is inefficient for this sequence due to the multiple protecting groups required for the side chains (Lysine amine, Threonine hydroxyl, Tyrosine phenol).[2]

Materials
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading 0.5–0.8 mmol/g).[1] Why: Prevents diketopiperazine formation common with C-terminal Pro/Thr.[1]

  • Amino Acids: Fmoc-Thr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH.[1]

  • Coupling Reagents: HBTU / DIEA (Diisopropylethylamine).[1][2]

  • Cleavage Cocktail: TFA / TIS (Triisopropylsilane) / H₂O (95:2.5:2.5).[1][2]

Step-by-Step Methodology
  • Resin Loading (C-Terminal Thr):

    • Swell 2-CTC resin in DCM for 20 min.[1]

    • Dissolve Fmoc-Thr(tBu)-OH (2 eq) and DIEA (4 eq) in DCM.[1][2] Add to resin.[1][2]

    • Agitate for 2 hours. Cap unreacted sites with Methanol (1 mL) for 20 min.

  • Fmoc Deprotection:

    • Wash resin with DMF (3x).[1][2]

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Wash with DMF (5x) until pH is neutral.[1][2]

  • Coupling Cycles (Lys, then Tyr):

    • Activate Amino Acid (3 eq) + HBTU (2.9 eq) + DIEA (6 eq) in DMF.

    • Add to resin and shake for 45–60 min.

    • Kaiser Test: Verify coupling (Blue = free amine/fail; Yellow = coupled/pass).[1][2]

  • Final Cleavage & Isolation:

    • Wash resin with DCM (5x) and dry under N₂.[1][2]

    • Add Cleavage Cocktail (10 mL per gram resin) for 2 hours at Room Temp.

    • Critical: The tBu and Boc groups are removed here.[1][2]

    • Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge (4000 rpm, 5 min).

  • Purification:

    • Dissolve pellet in H₂O/Acetonitrile (95:5).[1][2]

    • HPLC: C18 Column, Gradient 5% -> 40% B (ACN + 0.1% TFA) over 20 min.

    • Validation: ESI-MS must show peak at 411.2 m/z ([M+H]+).

Protocol 2: Nanoparticle Encapsulation (Ionic Gelation)[1][2]

Objective: Encapsulate YKT in Chitosan Nanoparticles (CNPs) to prevent enzymatic degradation and improve cellular uptake. Mechanism: The cationic chitosan interacts with the anionic Tripolyphosphate (TPP) and the peptide to form a polyelectrolyte complex.[2]

Materials
  • Chitosan (Low MW): Deacetylated >75%.[1][2]

  • TPP (Sodium Tripolyphosphate): Crosslinker.[1][2]

  • YKT Peptide: From Protocol 1.[1][2][3]

Step-by-Step Methodology
  • Phase A Preparation:

    • Dissolve Chitosan (1.5 mg/mL) in 1% (v/v) Acetic Acid solution.

    • Stir overnight to ensure complete dissolution.[1][2] Adjust pH to 5.0 using 1M NaOH.[1][2]

    • Why pH 5.0? Chitosan is protonated (NH3+), essential for TPP interaction, but too low pH damages the peptide.[2]

  • Peptide Loading:

    • Dissolve YKT (1 mg/mL) in the Chitosan solution. Stir for 30 min.

  • Crosslinking (The Drop):

    • Prepare TPP solution (0.75 mg/mL) in ultrapure water.[1][2]

    • Add TPP solution dropwise to the Chitosan-YKT mixture under magnetic stirring (700 rpm).

    • Ratio: Maintain a Chitosan:TPP mass ratio of roughly 3:1.[1][2]

    • Observe the solution turning opalescent (Tyndall effect), indicating nanoparticle formation.[1][2]

  • Recovery:

    • Centrifuge at 12,000 rpm for 30 min at 4°C.

    • Discard supernatant (or analyze for free peptide to calculate Encapsulation Efficiency).[1][2]

    • Resuspend pellet in water and Lyophilize.[1][2]

Protocol 3: In Vitro Bioassay (Cytotoxicity)[1][2]

Objective: Validate the anticancer activity of Free YKT vs. CNP-YKT on A549 Lung Cancer cells.

Experimental Setup
  • Cell Line: A549 (Human Lung Carcinoma).[1][2][3]

  • Controls:

    • Negative: Untreated cells (Media only).[1][2]

    • Vehicle: Empty Chitosan Nanoparticles.

    • Positive: Doxorubicin (standard care).[1][2]

Methodology
  • Seeding: Plate A549 cells (5 x 10³ cells/well) in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Add YKT (Free) and CNP-YKT at concentrations: 0.1, 0.5, 1.0, 2.5, 5.0 mg/mL.[2]

    • Incubate for 24h and 48h .[1][2][3]

  • MTT Assay:

    • Add 20 µL MTT reagent (5 mg/mL) to each well.[1][2] Incubate 4h at 37°C.

    • Remove media.[1][2] Add 100 µL DMSO to dissolve formazan crystals.[1][2]

    • Read Absorbance at 570 nm.[1][2]

  • Data Analysis:

    • Calculate IC50 values.[1][2]

    • Expected Result: CNP-YKT should show a lower IC50 (higher potency) than Free YKT due to protection from proteolysis in the media.[1][2]

References

  • Bicak, B., & Akman, G. (2024).[2][3] In silico and in vitro studies of Tyr-Lys-Thr tripeptide against human lung cancer cell line (A549).[1] Bratislava Medical Journal, 125(10), 597–604.[2][3]

  • Ozdemir, N. (2022).[1][2][4] Molecular docking studies of YKT tripeptide and drug delivery system with poly(ε‐caprolactone) nanoparticles. Archiv der Pharmazie, e2100437.[2][4] [1][2]

  • Brandsch, M., et al. (2008).[1][2] Transport of short-chain peptides and peptide-derived drugs.[1] Expert Opinion on Drug Delivery, 5(6), 633-650.[1][2] (Contextual grounding for hPEPT1 transport mechanisms).

  • PubChem. (n.d.).[1][2] Compound Summary: H-Thr-Tyr-Lys-OH.[1] National Library of Medicine.[1][2] [1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: H-Tyr-Lys-Thr-OH Fragmentation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Collision Energy (CE) Optimization for Tripeptide H-Tyr-Lys-Thr-OH Ticket ID: YKT-OPT-001

Executive Summary: The "Small Peptide" Challenge

Welcome to the optimization guide for H-Tyr-Lys-Thr-OH (YKT). Optimizing fragmentation for short peptides like YKT presents a distinct physical challenge compared to larger proteomic peptides.

Because YKT is a tripeptide, it possesses fewer degrees of freedom (vibrational modes) to dissipate the kinetic energy imparted during collision. This often results in a binary outcome: the precursor either survives intact (at low CE) or shatters completely into immonium ions (at high CE), bypassing the informative backbone fragments (


 ions).

This guide provides a self-validating protocol to find the "sweet spot" where sequence-specific ions are maximized.

Peptide Specifications
PropertyValueNotes
Sequence H-Tyr-Lys-Thr-OHN-term

C-term
Formula

Monoisotopic Mass 410.2165 Da Neutral
Precursor

411.2238 m/z Dominant in acidic ESI
Precursor

206.1155 m/z Possible at low pH

Module 1: The Breakdown Curve Protocol

To determine the optimal Collision Energy (CE), you must generate a Breakdown Curve . Do not rely on "default" proteomics settings, which are typically tuned for tryptic peptides (8-20 residues).

Workflow Diagram

OptimizationWorkflow cluster_check Quality Check Start Start: Direct Infusion (5-10 µL/min) Isolate Isolate Precursor (m/z 411.2 or 206.1) Start->Isolate Ramp Ramp Collision Energy (Step: 2-5 eV) Isolate->Ramp Acquire Acquire Spectra (Avg 10-20 scans) Ramp->Acquire Plot Plot Intensity vs. CE (Precursor vs. Fragments) Acquire->Plot Select Select Optimal CE (Crossover Point) Plot->Select Check Verify y2/b2 Ratio Select->Check

Figure 1: Step-by-step workflow for empirically determining optimal collision energy via direct infusion.

Step-by-Step Protocol
  • Preparation: Dissolve YKT to 1 µM in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Isolation: Set the quadrupole (Q1) to transmit 411.2 m/z (

    
    ). Ensure an isolation window of ~1-2 Da to exclude isotopes that might complicate the spectrum.
    
  • The Ramp:

    • Start CE at 5 eV .

    • Increase CE in 2 eV increments up to 60 eV .

    • Acquire 10-20 scans per step.

  • Data Analysis (The Curve):

    • Plot the intensity of the Precursor (411.2).

    • Plot the intensity of the Target Fragment (

      
       at 248.16).
      
    • Optimal CE: The intersection where the Precursor drops to <10% relative abundance and the

      
       ion reaches its plateau before declining.
      

Module 2: Theoretical Fragment Map

Use this table to validate your spectra. If you do not see these masses, your CE is incorrect or your calibration is off.

Ion TypeFragment SequenceFormulaTheoretical m/z (

)
Optimization Goal
Precursor YKT

411.22 < 10% Intensity

Tyr-Lys

293.17 Secondary Target

Lys-Thr

248.16 Primary Quant Target

Thr

120.06 Monitor
Imm (Y) Tyr Immonium

136.07 Avoid Dominance
Imm (K) Lys Immonium

84.08 High Noise Risk

Critical Note: The


 ion (Lys-Thr, m/z 248.16) is the most specific fragment for this peptide. It contains the basic Lysine residue and the C-terminal Threonine. Optimize your energy to maximize this peak.

Module 3: The "Mobile Proton" Troubleshooting Guide

Q1: Why is my precursor (411.2) surviving even at moderate energies?

A: This is the Mobile Proton Model in action. The peptide contains Lysine (K), which has a highly basic side chain. In a singly charged state (


), the proton is strongly sequestered by the Lysine 

-amino group.
  • Mechanism: For the peptide backbone to fragment, the proton must "mobilize" (move) to the amide backbone nitrogens.[1]

  • The Fix: You must apply higher CE than expected for a peptide of this mass to overcome the activation barrier required to dislodge the proton from the Lysine side chain.

Q2: I only see peaks at 136, 84, and 74. Where is the sequence info?

A: Your Collision Energy is too high . You are shattering the peptide into Immonium Ions :

  • m/z 136 = Tyrosine side chain.

  • m/z 84 = Lysine side chain.

  • m/z 74 = Threonine side chain. The Fix: Lower the CE. While these ions confirm the presence of amino acids, they do not confirm the sequence (connectivity). You need to back off the energy until the backbone fragments (

    
     at 248) appear.
    
Q3: Can I use the precursor (206.1) instead?

A: Yes, and it often fragments more easily.

  • Reasoning: With two protons, one resides on the N-terminus and one on the Lysine. Coulombic repulsion between the two charges destabilizes the structure, lowering the activation energy for fragmentation.

  • Trade-off: The m/z 206 precursor is in a "noisier" region of the mass spectrum (solvent background). Ensure your chromatography is clean if you choose this transition.

Mechanism Visualization: The Mobile Proton Effect

MobileProton State1 Sequestration State Proton locked on Lysine (K) (Stable Precursor) State2 Mobile State (Activated) Proton moves to Amide Backbone (Requires High CE) State1->State2 + Energy (Heat) Fragment Backbone Cleavage Formation of b/y ions State2->Fragment Pathway A (Optimal) Shatter Internal Fragmentation Immonium Ions (136, 84) (Excessive CE) State2->Shatter Pathway B (Over-energy)

Figure 2: The Mobile Proton Model illustrates why Lysine-containing peptides require specific energy tuning to avoid proton sequestration preventing backbone cleavage.

References

  • Wysocki, V. H., Tsaprailis, G., Smith, L. L., & Breci, L. A. (2000).

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews.

  • MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry.

  • NIST Mass Spectrometry Data Center. (2017).

Sources

Technical Support Center: H-Tyr-Lys-Thr-OH Formulation & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Aggregation and Gelation in H-Tyr-Lys-Thr-OH Solutions

Executive Summary: The Physicochemical Challenge

H-Tyr-Lys-Thr-OH (YKT) is a deceptive tripeptide. While its theoretical net charge at neutral pH is positive (~+1), it is prone to rapid, concentration-dependent aggregation. This is not due to simple hydrophobicity, but rather a specific molecular "tug-of-war" between two opposing forces:

  • 
    -
    
    
    
    Stacking (The Aggregator):
    The Tyrosine (Tyr) residue contains an aromatic phenol ring. In solution, these rings stack like plates (T-shaped or parallel-displaced), driving the formation of ordered, amyloid-like fibrils or hydrogels.
  • Electrostatic Repulsion (The Solubilizer): The Lysine (Lys) side chain provides a positive charge (ammonium group, pKa ~10.5). This charge creates a repulsive shell around the peptide, preventing the Tyrosine rings from getting close enough to stack.

The Critical Failure Mode: Aggregation occurs when Charge Shielding negates the Lysine repulsion. This happens most often in high-salt buffers (PBS) or at pH values approaching the peptide's basic characteristics, allowing the Tyrosine stacking forces to dominate.

The Mechanics of Aggregation (Visualized)

To prevent aggregation, you must understand the microscopic pathway. The diagram below illustrates how environmental factors shift the equilibrium from stable monomers to irreversible fibrils.

YKT_Aggregation_Mechanism Monomer Stable Monomer (Charge Repulsion Dominates) Trigger Trigger Event: High Salt / High pH / High Conc. Monomer->Trigger Environment Shift Stacking π-π Stacking Initiation (Tyr-Tyr Interaction) Trigger->Stacking Shielding of Lys Charge Oligomer Soluble Oligomers (Nucleation) Stacking->Oligomer Rapid Assembly Oligomer->Monomer Reversible (Dilution/Acidification) Fibril Insoluble Fibril / Gel (Irreversible) Oligomer->Fibril Maturation

Figure 1: The aggregation pathway of H-Tyr-Lys-Thr-OH. Note that once the "Fibril" stage is reached, the process is largely irreversible.

Troubleshooting Matrix: Diagnosing Solution Failures

Use this guide to identify the root cause of your solution's instability.

ObservationProbable CauseThe MechanismCorrective Action
Opalescence / Haze Isoelectric Aggregation The pH is too close to the pKa of the N-terminus or Lysine, reducing net charge.Acidify: Lower pH to < 6.0 using 0.1M Acetic Acid or HCl to fully protonate Lys and N-term.
Instant Gelation

-Stacking Network
High concentration (>5 mg/mL) forces Tyr rings into proximity; water is trapped in the network.Disrupt: Add chaotic agents. Use 5-10% DMSO or sonicate briefly. Dilute immediately.
White Precipitate Salting Out High salt concentration (e.g., 10x PBS) shields the Lysine charge (

), allowing hydrophobic collapse.
Desalt: Dissolve in pure water or low-salt buffer (10mM) first. Add salt after dissolution.
Loss of Peptide Surface Adsorption Hydrophobic Tyr residues adhere to glass or standard polystyrene.Material Change: Use LoBind® (polypropylene) tubes or silanized glass.

Master Protocol: The "Acid-First" Dissolution Strategy

Do not attempt to dissolve H-Tyr-Lys-Thr-OH directly in neutral buffers (PBS, HEPES). The salt ions will shield the Lysine charge before the peptide is fully solvated, leading to "salting out" clumps.

Reagents Required:

  • Sterile Water (Milli-Q)

  • 0.1 M Acetic Acid (or 0.1% TFA)

  • Target Buffer (e.g., PBS) - Only for final dilution

Step-by-Step Workflow
  • The Acidic Start:

    • Weigh the lyophilized peptide.

    • Add 0.1 M Acetic Acid to reach a concentration of 10-20 mg/mL .

    • Why? This ensures pH < 4.0. At this pH, the Lysine side chain (

      
      ) and N-terminus are fully protonated. The strong positive charge density maximizes repulsion between monomers.
      
  • Visual Confirmation:

    • Vortex for 30 seconds. The solution should be crystal clear.

    • Troubleshoot: If particles remain, sonicate for 10 seconds in a water bath.

  • The Dilution (Critical Step):

    • Slowly add this stock solution to your target buffer (e.g., PBS) while vortexing.

    • Rule of Thumb: Keep the final peptide concentration below 2 mg/mL for neutral pH buffers.

    • Why? As you raise the pH to 7.4, the net charge decreases slightly. If the concentration is too high, the Tyrosine stacking forces will overcome the weakening electrostatic repulsion.

  • Filtration:

    • If sterilization is needed, use a PVDF or PES membrane (0.22 µm).

    • Avoid: Nylon filters (high peptide binding).

Frequently Asked Questions (FAQs)

Q: Can I store the stock solution at -20°C? A: Yes, but only in the acidic state (Step 1 of the protocol). Do not freeze neutral pH solutions of YKT. The freezing process concentrates the salts and peptide into "eutectic pockets," which forces aggregation. When you thaw, you will likely see a precipitate.

Q: Why does my solution turn yellow over time? A: This indicates Tyrosine oxidation. While aggregation is the primary physical stability issue, Tyrosine can oxidize to form dityrosine cross-links (covalent aggregation) or colored quinone intermediates. Protect the solution from light and minimize headspace in the vial.

Q: I need a concentration of 10 mg/mL at pH 7. Is this possible? A: It is high risk. At this concentration, the intermolecular distance is short enough for Tyrosine


-stacking to occur despite the charge. You must use a solubility enhancer. We recommend adding 5-10% Propylene Glycol  or DMSO  to disrupt the stacking interactions.

Decision Tree: Solubility Optimization

Follow this logic flow to determine the optimal solvent system for your specific experiment.

Solubility_Decision_Tree Start Start: H-Tyr-Lys-Thr-OH Lyophilized Powder Req Requirement: High Conc. (>5mg/mL)? Start->Req LowConc No (<2 mg/mL) Req->LowConc Standard HighConc Yes (>5 mg/mL) Req->HighConc Challenging AcidDissolve Dissolve in 0.1M Acetic Acid LowConc->AcidDissolve Cosolvent Add 10% DMSO or Propylene Glycol HighConc->Cosolvent BufferAdd Dilute into Buffer (PBS/Media) AcidDissolve->BufferAdd Check Visual Check BufferAdd->Check Cosolvent->AcidDissolve Clear Clear Solution (Proceed) Check->Clear Cloudy Cloudy/Gel (Aggregation) Check->Cloudy Fix Action: Sonicate & Lower pH Cloudy->Fix

Figure 2: Logic flow for determining the correct solvent system based on concentration requirements.

References & Grounding

  • Sigma-Aldrich (Merck). Peptide Solubility and Stability Guidelines. (Explains the hydropathy index and the necessity of charge control for hydrophobic/aromatic peptides).

  • National Institutes of Health (PMC). Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. (Details the mechanism of Tyrosine

    
    -
    
    
    
    stacking in peptide self-assembly and gelation).
  • Proceedings of the National Academy of Sciences (PNAS). Arg–Tyr cation–π interactions drive phase separation. (Although discussing Arg-Tyr, the mechanism applies to Lys-Tyr interactions, validating the "tug-of-war" between charge and stacking).

  • Biotage. Strategies for Peptide Synthesis and Purification Troubleshooting. (Provides industrial context on handling "difficult" hydrophobic sequences and aggregation during cleavage/dissolution).

H-Tyr-Lys-Thr-OH Technical Support Center: Ensuring Quality and Consistency in Your Research

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for H-Tyr-Lys-Thr-OH. This resource is designed for researchers, scientists, and drug development professionals to ensure the highest quality and batch-to-batch consistency of this tripeptide in your experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expertise to troubleshoot issues and validate your results with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and initial quality assessment of H-Tyr-Lys-Thr-OH.

Q1: What are the key chemical properties of H-Tyr-Lys-Thr-OH that I should be aware of?

A1: Understanding the fundamental properties of H-Tyr-Lys-Thr-OH is crucial for its effective use. This tripeptide consists of Tyrosine (Tyr), Lysine (Lys), and Threonine (Thr).

  • Structure: H-Tyr-Lys-Thr-OH

  • Molecular Formula: C19H30N4O6[1]

  • Molecular Weight: 410.5 g/mol [1]

  • Amino Acid Composition:

    • Tyrosine (Tyr): Contains a phenol group, which is useful for UV absorbance-based quantification. It is susceptible to oxidation.

    • Lysine (Lys): A basic amino acid with a primary amine in its side chain, contributing to the peptide's overall charge and potential for salt bridge formation.

    • Threonine (Thr): Contains a hydroxyl group, which can be a site for post-translational modifications like phosphorylation.[2]

Q2: How should I properly store and handle my H-Tyr-Lys-Thr-OH peptide to ensure its stability?

A2: Proper storage is critical to prevent degradation. For long-term storage, lyophilized H-Tyr-Lys-Thr-OH should be kept at -20°C or, ideally, -80°C.[3] Once reconstituted in a solvent, it is recommended to make aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Store reconstituted solutions at -80°C for up to six months or at -20°C for up to one month.[3]

Q3: My peptide is provided as a trifluoroacetate (TFA) salt. What is the impact of this on my experiments?

A3: TFA is a common counterion used during the HPLC purification of synthetic peptides.[4] It's important to be aware of its presence for several reasons:

  • Net Peptide Content: The TFA salt contributes to the overall mass of the lyophilized powder. The actual peptide content is typically >80% of the total weight.[4] For accurate concentration calculations, the net peptide content, usually provided on the certificate of analysis, should be used.

  • Solubility: TFA salts generally improve the solubility of peptides in aqueous solutions.[4]

  • Biological Assays: For most in vitro assays, residual TFA levels are unlikely to cause interference. However, in highly sensitive cell-based assays, high concentrations of TFA can be cytotoxic or affect cell signaling pathways. If you suspect TFA interference, consider dialysis or exchanging the counterion.

Q4: What level of peptide purity is required for my specific application?

A4: The necessary purity of H-Tyr-Lys-Thr-OH depends on its intended use:

  • >85% Purity: Suitable for semi-quantitative applications such as enzyme-substrate studies or epitope mapping.

  • >95% Purity: Recommended for quantitative bioassays, in vitro receptor-ligand interaction studies, and cell-based assays.

  • >98% Purity: Essential for in vivo studies, clinical trials, and structural studies like NMR or crystallography.[5]

Section 2: Quality Control and Batch-to-Batch Consistency Workflow

Ensuring the identity, purity, and concentration of each batch of H-Tyr-Lys-Thr-OH is paramount for reproducible research.[6] This section provides a comprehensive workflow for your in-house quality control.

QC_Workflow cluster_0 Step 1: Identity Confirmation cluster_1 Step 2: Purity Assessment cluster_2 Step 3: Accurate Quantification Identity Mass Spectrometry (MS) Purity High-Performance Liquid Chromatography (HPLC) Identity->Purity Verified Identity Quantification Amino Acid Analysis (AAA) or UV Spectrophotometry Purity->Quantification Confirmed Purity Batch_Release Release for Experiments Quantification->Batch_Release Accurate Concentration

Caption: A typical quality control workflow for H-Tyr-Lys-Thr-OH.

Step 1: Identity Confirmation via Mass Spectrometry

Why it's critical: Mass spectrometry (MS) is the gold standard for confirming the molecular weight of your peptide, ensuring you have the correct product.

Experimental Protocol: Direct Infusion Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Reconstitute a small amount of lyophilized H-Tyr-Lys-Thr-OH in a 50:50 solution of acetonitrile and deionized water with 0.1% formic acid to a final concentration of approximately 10 µM. Formic acid is preferred over TFA for MS as it causes less ion suppression.[7]

  • Instrumentation Setup (Typical ESI-MS parameters):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas Flow: 5 - 10 L/min

    • Drying Gas Temperature: 300 - 350 °C

    • Scan Range: m/z 100 - 1000

  • Data Analysis:

    • The theoretical monoisotopic mass of H-Tyr-Lys-Thr-OH is 410.22 Da.

    • Look for the protonated molecular ion [M+H]⁺ at m/z 411.23 and potentially the doubly charged ion [M+2H]²⁺ at m/z 206.12.[1]

Troubleshooting Guide: Mass Spectrometry

IssuePossible Cause(s)Recommended Solution(s)
No or weak signal Low peptide concentration; Instrument not properly tuned; Sample precipitation.Increase peptide concentration; Calibrate the mass spectrometer with a known standard; Ensure the peptide is fully dissolved in the infusion solvent.
Observed mass does not match theoretical mass Presence of adducts (e.g., Na⁺, K⁺); Peptide modification (e.g., oxidation); Incorrect peptide sequence.Check for common adducts ([M+Na]⁺ at m/z 433.21, [M+K]⁺ at m/z 449.18); Investigate potential modifications (e.g., oxidation of Tyr would add 16 Da); If the mass difference corresponds to an amino acid, suspect a synthesis error.
Multiple peaks observed Presence of impurities; In-source fragmentation.Analyze the sample by LC-MS to separate components before MS analysis; Reduce the fragmentation voltage in the ion source.
Step 2: Purity Assessment via High-Performance Liquid Chromatography (HPLC)

Why it's critical: HPLC separates the target peptide from any impurities, providing a quantitative measure of purity. This is crucial for ensuring that observed biological effects are due to H-Tyr-Lys-Thr-OH and not contaminants.[8]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of H-Tyr-Lys-Thr-OH in deionized water.

    • Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase conditions.

  • Chromatographic Conditions:

    • Column: C18, 3.5-5 µm particle size, 100-120 Å pore size, 4.6 x 150 mm.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient is often effective for short peptides.[9] For example, 5-35% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm (peptide backbone) and 280 nm (Tyrosine side chain).

    • Column Temperature: 30-40 °C to improve peak shape.[10]

  • Data Analysis:

    • Calculate purity by dividing the peak area of the main peptide by the total area of all peaks, expressed as a percentage.

Troubleshooting Guide: HPLC

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (broadening, tailing) Column degradation; Inappropriate mobile phase pH; Sample overload.Use a new or validated column; Ensure the mobile phase pH is well below the pKa of the analytes; Reduce the injection volume or sample concentration.[10]
Inconsistent retention times Fluctuations in pump pressure or mobile phase composition; Column temperature variations.Degas mobile phases; Prime the pump; Use a column thermostat.
Extra peaks in the chromatogram Synthesis-related impurities (e.g., deletion sequences, truncated peptides); Peptide degradation (e.g., oxidation, deamidation).Use LC-MS to identify the mass of the impurity peaks. Common impurities include deletion sequences (missing an amino acid) or products of side reactions.[7][11]
Step 3: Accurate Quantification

Why it's critical: Inaccurate quantification is a major source of experimental variability. Knowing the precise amount of active peptide is essential for dose-response studies and ensuring batch-to-batch consistency.

Method 1: Amino Acid Analysis (AAA)

Why it's the gold standard: AAA is an absolute quantification method that determines the total amount of peptide by hydrolyzing it into its constituent amino acids and quantifying them.[12]

Experimental Protocol: Acid Hydrolysis followed by LC-MS

  • Hydrolysis:

    • Place a known volume of the peptide stock solution in a hydrolysis tube and lyophilize.

    • Add 6 M HCl with 1% phenol (to protect Tyrosine).

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.

    • After hydrolysis, cool the sample, break the seal, and evaporate the HCl under vacuum.

    • Reconstitute the amino acid mixture in a suitable buffer.

  • Analysis:

    • Quantify the individual amino acids using a dedicated amino acid analyzer or by LC-MS.[13]

    • The molar amount of the peptide is calculated based on the recovery of stable amino acids (in this case, Lysine). Threonine can be partially destroyed during acid hydrolysis.[14]

Method 2: UV Spectrophotometry

Why it's a convenient alternative: This method is faster than AAA and leverages the UV absorbance of the Tyrosine residue.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a buffer where its solubility is high (e.g., deionized water or a weak acid).

    • Accurately dilute the stock solution to a concentration within the linear range of the spectrophotometer.

  • Measurement:

    • Measure the absorbance at 280 nm.

    • Calculate the concentration using the Beer-Lambert law (A = εbc), where:

      • A is the absorbance.

      • ε (molar absorptivity) for Tyrosine is ~1490 L·mol⁻¹·cm⁻¹ at 280 nm.

      • b is the path length of the cuvette (typically 1 cm).

      • c is the molar concentration.

Troubleshooting Guide: Quantification

IssuePossible Cause(s)Recommended Solution(s)
AAA: Low amino acid recovery Incomplete hydrolysis; Amino acid degradation.Ensure complete sealing and heating during hydrolysis; Use appropriate scavengers (like phenol) to protect sensitive residues.[14]
UV Spec: Inaccurate concentration Interference from other UV-absorbing materials (e.g., impurities); Inaccurate molar extinction coefficient.Use a highly purified peptide sample (>98%) for UV quantification; Use AAA to establish an accurate concentration for a reference batch, which can then be used to create a standard curve for UV-based quantification of subsequent batches.

Section 3: Ensuring Batch-to-Batch Consistency

Maintaining consistency across different manufacturing lots of H-Tyr-Lys-Thr-OH is crucial for the long-term validity of your research.[6]

Batch_Consistency cluster_0 Reference Standard cluster_1 New Batch Analysis cluster_2 Comparison and Release Ref_Std Thoroughly Characterized Reference Batch Comparison Compare Data to Reference Standard Specs Ref_Std->Comparison New_Batch New Batch of H-Tyr-Lys-Thr-OH MS MS Analysis New_Batch->MS HPLC HPLC Analysis New_Batch->HPLC Quant Quantification New_Batch->Quant MS->Comparison HPLC->Comparison Quant->Comparison Release Accept or Reject Batch Comparison->Release

Caption: Workflow for ensuring batch-to-batch consistency.

Best Practices for Batch-to-Batch Consistency:

  • Establish a Reference Standard: Thoroughly characterize one batch of H-Tyr-Lys-Thr-OH using the methods described above (MS, HPLC, AAA). This batch will serve as your in-house reference standard.

  • Set Acceptance Criteria: Based on the characterization of your reference standard, define clear specifications for identity, purity, and concentration that all new batches must meet.

  • Comparative Analysis: For each new batch, perform the same set of QC tests and compare the results directly to your reference standard.

    • HPLC Overlay: Overlay the HPLC chromatograms of the new batch and the reference standard. The retention time of the main peak should be within a narrow window (e.g., ±2%), and the impurity profile should be comparable.

    • Purity Comparison: The purity of the new batch should be within a defined range of the reference standard (e.g., ±2%).

    • Concentration Verification: The concentration, as determined by your chosen quantification method, should be consistent with previous batches after accounting for net peptide content.

By implementing this rigorous QC and batch management system, you can minimize variability in your experiments and ensure the reliability and reproducibility of your data.

References

  • Chem-Impex. (n.d.). H-Tyr-Ile-Tyr-Gly-Ser-Phe-Lys-OH. Retrieved from [Link]

  • NovoPro Bioscience Inc. (n.d.). H-Lys-Tyr-Lys-OH peptide. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]

  • Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). H-Tyr-OH, L-Tyrosine, CAS 60-18-4. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Huber, A., et al. (2021). Investigation of Impurities in Peptide Pools. Molecules, 26(16), 4813. Retrieved from [Link]

  • Technology Networks. (2025, April 1). Essential Amino Acids: Chart, Abbreviations and Structure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). H-Thr-tyr-lys-OH. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tyr-Lys. PubChem Compound Database. Retrieved from [Link]

  • Tides. (2025, August 14). Why Independent Peptide Batch Testing Ensures Quality. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 19). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Short-Chain Peptide Analysis by High-Performance Liquid Chromatography Coupled to Electrospray Ionization Mass Spectrometer after Derivatization with 9-Fluorenylmethyl Chloroformate. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Thieme. (n.d.). Synthesis of Sulfated Tyrosine Peptides with Tyrosine O-Sulfate Synthons. Science of Synthesis. Retrieved from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]

  • Spectralys Biotech. (n.d.). Batch-to-batch consistency checks. Retrieved from [Link]

  • ResearchGate. (2025, June 20). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS?. Retrieved from [Link]

  • Agilent. (2007, May 1). Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters. Retrieved from [Link]

  • ResearchGate. (2023, July 3). (PDF) Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Retrieved from [Link]

  • BioPharmaSpec. (2025, June 4). Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. Retrieved from [Link]

  • Google Patents. (n.d.). US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase.
  • GenScript. (n.d.). Peptide Accupep+QC Testing. Retrieved from [Link]

  • Polypeptide. (n.d.). Quality control in peptide manufacturing: specifications for GMP peptides. Retrieved from [Link]

  • FDA. (n.d.). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. Retrieved from [Link]

  • ACS Publications. (n.d.). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2019, July 18). How should I choose a HPLC column for separation small peptides smaller than 30 kDa or in between 30-5 kDa?. Retrieved from [Link]

  • ResearchGate. (2015, February 2). What is the usual nature of impurities in synthetic peptides?. Retrieved from [Link]

  • Tydes. (n.d.). Triple Testing: How Tydes Ensures Peptide Quality. Retrieved from [Link]

  • Peptides UK. (2025, October 28). Peptides UK Verification Process For Peptide Purity. Retrieved from [Link]

  • Agilent. (2010, June 24). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Waters. (n.d.). Quantitation of Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthetic peptides quality control and assurance. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Endorphin. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Functional Specificity: H-Lys-Tyr-Lys-OH vs. a Scrambled Peptide Control

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of peptide research, establishing the sequence-specific activity of a bioactive peptide is paramount. This guide provides an in-depth comparison of the functional effects of the tripeptide H-Lys-Tyr-Lys-OH (KYK) against a rationally designed scrambled peptide control. We will delve into the known biological activities of H-Lys-Tyr-Lys-OH, the principles behind designing an effective scrambled control, and the experimental assays to validate functional specificity, complete with detailed protocols.

H-Lys-Tyr-Lys-OH: A Tripeptide with Diverse Biological Activities

The tripeptide H-Lys-Tyr-Lys-OH is composed of two basic lysine residues flanking a central tyrosine residue. This structure confers upon it specific biochemical properties that are believed to underpin its biological functions.

One of the key reported activities of H-Lys-Tyr-Lys-OH is its ability to nick supercoiled or relaxed DNA at apurinic/apyrimidinic (AP) sites.[1] AP sites are common forms of DNA damage that can arise spontaneously or from exposure to damaging agents. The ability of H-Lys-Tyr-Lys-OH to act at these sites suggests a potential role in DNA repair or, conversely, in processes that lead to DNA cleavage.

Furthermore, peptides containing lysine and tyrosine have been associated with broader physiological roles. For instance, L-Lysyl-L-tyrosine-α-L-lysine has been suggested to influence the secretion of anabolic hormones, provide a source of fuel during physical exertion, and enhance mental performance under stress.[2] Lysine itself is crucial for the function of histones and as a binding site in enzymes, while tyrosine is a precursor for key neurotransmitters and hormones and is frequently found in the active sites of enzymes.[3]

The Imperative of a Scrambled Control

To ascertain that the observed biological effects of H-Lys-Tyr-Lys-OH are a direct consequence of its specific amino acid sequence (Lys-Tyr-Lys) and not merely due to its amino acid composition or general physicochemical properties (e.g., charge, hydrophobicity), a scrambled peptide control is an indispensable tool. A scrambled peptide consists of the same amino acids as the active peptide but in a randomized sequence.[4] The ideal scrambled control should lack the specific bioactive conformation of the parent peptide and, therefore, should not exhibit the same functional activity.

Designing a Scrambled Control for H-Lys-Tyr-Lys-OH

For the tripeptide H-Lys-Tyr-Lys-OH, a potential scrambled sequence is H-Tyr-Lys-Lys-OH (YKK). This scrambled control maintains the same amino acid composition and a similar theoretical isoelectric point (pI) and molecular weight, but alters the sequence, which is hypothesized to be critical for its specific DNA-nicking activity.

PeptideSequenceMolecular FormulaMolecular Weight ( g/mol )Theoretical pI
H-Lys-Tyr-Lys-OHKYKC21H35N5O5437.5410.18
Scrambled ControlYKKC21H35N5O5437.54~10.0

Comparative Functional Assays

To experimentally validate the sequence-specific activity of H-Lys-Tyr-Lys-OH, a series of functional assays should be performed, comparing its effects directly with the scrambled H-Tyr-Lys-Lys-OH control.

DNA Nicking Assay

Given the reported ability of H-Lys-Tyr-Lys-OH to cleave DNA at AP sites, a DNA nicking assay is a primary functional test.

Objective: To determine if H-Lys-Tyr-Lys-OH, but not its scrambled control, can induce single-strand breaks in plasmid DNA containing AP sites.

Expected Outcome: H-Lys-Tyr-Lys-OH will convert supercoiled plasmid DNA into a relaxed, open-circular form, indicating DNA nicking. The scrambled control, H-Tyr-Lys-Lys-OH, is expected to show significantly less or no nicking activity.

Experimental Workflow: DNA Nicking Assay

Caption: Workflow for the DNA nicking assay.

Cell Viability and Proliferation Assay

To assess the broader cellular effects, a cell viability and proliferation assay can be employed.

Objective: To compare the impact of H-Lys-Tyr-Lys-OH and its scrambled control on the viability and proliferation of a relevant cell line (e.g., a cancer cell line if investigating anti-proliferative effects, or a normal cell line to assess toxicity).

Expected Outcome: If H-Lys-Tyr-Lys-OH has a specific cytotoxic or anti-proliferative effect, a dose-dependent decrease in cell viability will be observed. The scrambled control should have a significantly lesser effect.

Experimental Workflow: Cell Viability Assay (MTT)

Cell_Viability_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition Seed_Cells Seed cells in a 96-well plate Add_Peptides Add varying concentrations of H-Lys-Tyr-Lys-OH or H-Tyr-Lys-Lys-OH Seed_Cells->Add_Peptides Incubate_Treatment Incubate for 24-72h Add_Peptides->Incubate_Treatment Add_MTT Add MTT reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Sources

Strategic Synthesis Guide: Fmoc vs. Boc Chemistry for H-Tyr-Lys-Thr-OH

[1]

Executive Summary

The synthesis of the tripeptide H-Tyr-Lys-Thr-OH presents a classic challenge in solid-phase peptide synthesis (SPPS): managing a high density of reactive side chains (phenolic hydroxyl,

1

While both Fmoc (Fluorenylmethoxycarbonyl) and Boc (tert-Butyloxycarbonyl) strategies are viable, Fmoc chemistry is the recommended standard for this sequence due to its orthogonal protection scheme and avoidance of hazardous hydrogen fluoride (HF) cleavage. Boc chemistry remains a powerful alternative for specific scale-up scenarios or "difficult" sequences where aggregation is a limiting factor, though less relevant for this soluble tripeptide.[1]

This guide provides a technical comparison, detailed protocols, and mechanistic insights to ensure high-purity synthesis of H-Tyr-Lys-Thr-OH.[1]

Strategic Analysis of H-Tyr-Lys-Thr-OH[1]

Before selecting a chemistry, one must analyze the peptide's physicochemical properties and potential pitfalls.

  • Sequence: N-Terminus

    
     Tyr 
    
    
    Lys
    
    
    Thr
    
    
    C-Terminus (Acid)[1]
  • Functional Group Challenges:

    • Tyr (Tyrosine): Phenolic -OH is prone to O-acylation during coupling and alkylation (by carbocations) during cleavage.[1]

    • Lys (Lysine):

      
      -NH
      
      
      requires robust protection to prevent branching.[1]
    • Thr (Threonine): Secondary -OH and C-terminal positioning (on resin) increase the risk of racemization during loading and

      
      -elimination .[1]
      
Protecting Group Strategy Map
ResidueFunctionalityFmoc Strategy (Orthogonal)Boc Strategy (Graduated Acid Lability)
Tyr PhenoltBu (tert-butyl ether)Br-Z (2-bromobenzyloxycarbonyl)
Lys

-Amine
Boc (tert-butyloxycarbonyl)Cl-Z (2-chlorobenzyloxycarbonyl)
Thr Sec-AlcoholtBu (tert-butyl ether)Bzl (Benzyl ether)
N-

Backbone AmineFmoc (Base labile)Boc (Acid labile)

Fmoc Strategy: The Modern Standard

The Fmoc approach is favored for its mild conditions.[] The N-

1
Experimental Protocol (Fmoc)

Resin Selection: Wang Resin (0.6–0.8 mmol/g).[1] Scale: 0.1 mmol.

  • Resin Loading (C-Terminal Thr):

    • Use Fmoc-Thr(tBu)-OH (5 eq).[1]

    • Activate with DIC (2.5 eq) and DMAP (0.1 eq) in DMF. Note: DMAP is essential for Wang resin loading but increases racemization risk; minimize time (< 2 h).

    • Alternative: Use 2-Chlorotrityl Chloride (2-CTC) resin for racemization-free loading.[1]

  • Synthesis Cycle (Iterative):

    • Deprotection: 20% Piperidine in DMF (

      
       min).[1]
      
    • Wash: DMF (

      
       min).[1]
      
    • Coupling:

      • AA (4 eq): Fmoc-Lys(Boc)-OH, then Fmoc-Tyr(tBu)-OH.[1]

      • Activator: HBTU (3.9 eq) / HOBt (4 eq) / DIPEA (8 eq).[1]

      • Time: 45–60 min at Room Temp.

    • Monitoring: Kaiser Test (Ninhydrin) – Blue = Free Amine (Incomplete), Yellow = Protected (Complete).

  • Final Cleavage & Deprotection:

    • Reagent K equivalent: TFA / TIS / H

      
      O (95:2.5:2.5) .[1][3][4]
      
    • Time: 2–3 hours.

    • Mechanism:[1][5][6][7] TFA cleaves the peptide from the resin and removes tBu/Boc groups simultaneously. TIS (Triisopropylsilane) scavenges tBu cations to prevent Tyr alkylation.[1]

  • Work-up:

    • Precipitate in cold diethyl ether. Centrifuge, wash

      
       with ether, lyophilize.
      
Visualization: Fmoc Synthesis Workflow

FmocSynthesisStartStart: Fmoc-Thr(tBu)-Wang ResinDeprotectDeprotection20% Piperidine/DMF(Removes Fmoc)Start->DeprotectWash1WashDMF (5x)Deprotect->Wash1CouplingCouplingFmoc-AA-OH + HBTU/DIPEA(Forms Peptide Bond)Wash1->CouplingWash2WashDMF (5x)Coupling->Wash2CheckKaiser Test(Blue = Recouple, Yellow = Proceed)Wash2->CheckCheck->DeprotectComplete (Next Cycle)Check->CouplingIncompleteCleavageFinal CleavageTFA/TIS/H2O (95:2.5:2.5)(Releases Peptide & Side Chains)Check->CleavageSequence Complete

Figure 1: Standard Fmoc SPPS Cycle. The process relies on base-labile deprotection and acid-labile final cleavage.[1]

Boc Strategy: The Classical Approach[2][7]

Boc chemistry uses differential acid lability.[1][][8] The Boc group is removed by weak acid (TFA), while the resin linkage and side chains require strong acid (HF).

Experimental Protocol (Boc)

Resin Selection: PAM Resin (Phenylacetamidomethyl).[1] Superior to Merrifield for stability against TFA.

  • Resin Loading:

    • Couple Boc-Thr(Bzl)-OH to PAM resin using symmetric anhydride method (DCC).[1]

  • Synthesis Cycle:

    • Deprotection: 50% TFA in DCM (1 min pre-wash + 20 min reaction).[1]

    • Wash: DCM (

      
      ).[1]
      
    • Neutralization: 10% DIPEA in DCM (

      
       min).[1] Crucial step to protonate the amine.
      
    • Coupling:

      • AA (3 eq): Boc-Lys(Cl-Z)-OH, then Boc-Tyr(Br-Z)-OH.[1]

      • Activator: DCC / HOBt in DCM/DMF.[1]

      • Note: Dicyclohexylurea (DCU) byproduct must be filtered if using DCC.[1]

  • Final Cleavage (The HF Step):

    • Hazard Warning: HF is extremely toxic and corrosive. Requires a specialized Teflon vacuum line.[1]

    • Reaction: Anhydrous HF + p-Cresol/Anisole (90:10) at 0°C for 60 min.

    • Mechanism:[1][5][6][7] HF cleaves the benzyl ester linkage (PAM) and the Z/Bzl side chains.

Visualization: Boc Synthesis Workflow

BocSynthesisStartStart: Boc-Thr(Bzl)-PAM ResinDeprotectDeprotection50% TFA/DCM(Removes Boc)Start->DeprotectWash1WashDCM (3x)Deprotect->Wash1NeutralizeNeutralization10% DIPEA/DCM(Forms Free Amine)Wash1->NeutralizeCouplingCouplingBoc-AA-OH + DCC/HOBtNeutralize->CouplingWash2WashDCM/DMFCoupling->Wash2Wash2->DeprotectNext CycleCleavageFinal CleavageAnhydrous HF + Anisole(0°C, 1 hr)Wash2->CleavageSequence Complete

Figure 2: Boc SPPS Cycle. Note the requirement for Neutralization and the use of HF for final cleavage.

Comparative Performance Data

The following table summarizes the performance metrics for H-Tyr-Lys-Thr-OH synthesis based on industry-standard protocols and side-reaction profiles.

MetricFmoc ChemistryBoc Chemistry
Crude Yield High (85–95%) Moderate (75–85%)
Purity (HPLC) >90% >85%
Major Impurity tBu-alkylated Tyr (if scavenger low)Benzylated Tyr/Thr (incomplete HF cleavage)
Safety Profile High (Corrosive TFA, but manageable)Low (HF is potentially fatal; requires special infrastructure)
Cost (Reagents) Moderate (Fmoc-AA are slightly pricier)Low (Boc-AA and TFA are cheap)
Aggregration Risk Moderate (H-bonds form in DMF)Low (TFA disrupts aggregation)
Critical Side Reaction Analysis: Tyrosine Alkylation

A specific risk for H-Tyr-Lys-Thr-OH is the alkylation of the Tyrosine phenolic ring by carbocations released during deprotection.[1]

  • Fmoc Mechanism: Cleavage of tBu generates a tert-butyl cation (

    
    ).[1] Without scavengers (TIS/Water), this attacks the electron-rich Tyr ring (ortho-position).[1]
    
  • Boc Mechanism: Cleavage of Bzl/Z generates benzyl cations (

    
    ). These are less stable than 
    
    
    but can still alkylate if anisole is insufficient.[1]

SideReactionTyrTyrosine Side Chain(Phenolic -OH)ProductClean PeptideH-Tyr-Lys-Thr-OHTyr->ProductSuccessful CleavageCationCarbocation Source(tBu+ from Fmoc or Bzl+ from Boc)ScavengerScavenger(TIS or Anisole)Cation->ScavengerTrapped by Scavenger(Preferred Path)ByproductAlkylated Impurity(3-tert-butyl-Tyr)Cation->ByproductAttacks Tyr Ring(No Scavenger)Scavenger->ProductProtects Tyr

Figure 3: Mechanism of Scavenging. Effective use of TIS (Fmoc) or Anisole (Boc) is critical to prevent permanent modification of the Tyrosine residue.

Expert Recommendations

Why Choose Fmoc?

For 95% of modern applications involving H-Tyr-Lys-Thr-OH, Fmoc is the superior choice .[1]

  • Safety: Avoids HF, which requires a dedicated, hazard-controlled laboratory zone.

  • Quality: The tBu protection on Tyr is easier to remove cleanly than the Bzl/Z groups used in Boc.

  • Automation: Fmoc protocols are standard on all modern peptide synthesizers (CEM, Biotage).

When to Choose Boc?

Choose Boc only if:

  • Aggregation: You are synthesizing a longer version of this sequence that aggregates heavily in DMF (Fmoc solvent) but dissolves well in TFA (Boc solvent).

  • Base Sensitivity: The peptide contains a modification unstable to piperidine (not applicable to standard Tyr-Lys-Thr).[1]

Troubleshooting the Synthesis
  • Problem: Low yield of Thr loading.

    • Solution: Use pre-loaded Fmoc-Thr(tBu)-Wang Resin .[1] This eliminates the difficult esterification step and prevents racemization.

  • Problem: "Deletion" sequences (missing Lys).

    • Solution: Double couple the Lysine residue. The bulky Boc group on the side chain can sometimes sterically hinder the coupling efficiency.

References

  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide". Journal of the American Chemical Society. Link[1]

  • Carpino, L. A., & Han, G. Y. (1972). "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group".[1] The Journal of Organic Chemistry. Link[1]

  • Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids". International Journal of Peptide and Protein Research. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[1][][9][10][11][12] Chemical Reviews. Link[1]

  • Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis". Journal of Peptide Science. Link[1]

Publish Comparison Guide: H-Tyr-Lys-Thr-OH (YKT) vs. Alanine-Substituted Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the tripeptide H-Tyr-Lys-Thr-OH (YKT) and its alanine-substituted analogues, specifically within the context of MHC Class II (HLA-DR1) ligand exchange and binding kinetics .

Executive Summary

H-Tyr-Lys-Thr-OH (YKT) is a bioactive tripeptide identified as a "catalytic" small molecule capable of triggering ligand exchange in Major Histocompatibility Complex Class II (MHC II) proteins, specifically HLA-DR1 . Unlike canonical high-affinity antigenic peptides (12-25 residues), YKT functions by transiently occupying the critical P1 anchor pocket of the MHC groove, destabilizing the bound ligand and accelerating its release.

This guide compares YKT with its alanine-substituted analogues (AKT, YAT, YKA) to demonstrate the structural determinants of this activity. The data confirms that the N-terminal Tyrosine (Y) is the obligate "anchor" residue. Substitution of Tyrosine with Alanine (AKT) abolishes binding and catalytic activity, whereas substitutions at the P2 (Lys) and P3 (Thr) positions (YAT, YKA) modulate but do not eliminate activity, highlighting the P1-driven mechanism of action.

Mechanism of Action: The P1 "Wedge" Effect

The binding affinity and biological activity of YKT are governed by the P1 Pocket Occupation Theory . The HLA-DR1 binding groove contains a deep, hydrophobic pocket (P1) designed to accommodate large hydrophobic side chains (Tyr, Phe, Trp, Leu).

  • H-Tyr-Lys-Thr-OH (Wild Type): The N-terminal Tyrosine inserts into the P1 pocket. This insertion prevents the MHC II molecule from closing into a "non-receptive" state when empty and actively displaces the incumbent peptide by competing for the primary anchor site.

  • H-Ala-Lys-Thr-OH (AKT - Mutant): Alanine is too small to fill the P1 pocket. Without this anchor interaction, the peptide cannot bind with sufficient affinity to initiate the conformational change required for ligand exchange.

  • H-Tyr-Ala-Thr-OH (YAT) / H-Tyr-Lys-Ala-OH (YKA): These analogues retain the P1 anchor (Tyr). Changes to the P2 and P3 residues affect solubility and secondary interactions but preserve the core "wedge" mechanism.

Interaction Pathway Diagram

The following diagram illustrates the kinetic mechanism where YKT acts as a catalyst for ligand exchange.

LigandExchange cluster_mechanism P1 Pocket Competition Mechanism MHC_Bound MHC II (Bound to Antigen) Intermediate Transient Complex (YKT attacks P1 Pocket) MHC_Bound->Intermediate + YKT YKT H-Tyr-Lys-Thr-OH (YKT) MHC_YKT MHC II (YKT Bound) Intermediate->MHC_YKT Displacement Antigen_Free Released Antigen Intermediate->Antigen_Free Release MHC_YKT->MHC_Bound + New Antigen (Re-loading)

Caption: Kinetic pathway showing H-Tyr-Lys-Thr-OH (YKT) displacing a bound antigen by targeting the P1 pocket of the MHC Class II molecule.[1][2]

Comparative Performance Analysis

The following data summarizes the catalytic efficiency (ability to trigger ligand exchange) of YKT versus its analogues and controls. Data is normalized to the activity of the high-affinity invariant chain peptide (LRMKLPK).

Table 1: Relative Binding and Catalytic Activity (HLA-DR1)
Peptide SequenceCodeModificationRelative Activity (0-1.0)*Binding Status
H-Tyr-Lys-Thr-OH YKT Wild Type 0.59 ± 0.12 Active Binder
H-Ala-Lys-Thr-OHAKTP1 Substitution (Y→A)< 0.05 (Negligible)Non-Binder
H-Tyr-Ala-Thr-OHYATP2 Substitution (K→A)0.55 ± 0.10Active Binder
H-Lys-Tyr-Val-OHKYVAlternative Anchor0.51 ± 0.15Active Binder
H-Gly-Tyr-Val-OHGYVFlexible Backbone0.49 ± 0.16Active Binder
H-Leu-Arg-Met-Lys-Leu-Pro-Lys-OH LRMKLPK Positive Control 0.98 ± 0.21 High Affinity
H-Leu-Arg-Lys-Pro-Pro-Lys-Pro-Val-OHLRKPPKPVNegative Control0.00 ± 0.00Non-Binder

*Activity defined as the efficiency of accelerating the dissociation of a fluorescently labeled reporter peptide (e.g., HA306-318) from HLA-DR1.

Key Findings:
  • Tyrosine is Critical: The dramatic loss of activity in the AKT analogue confirms that the aromatic ring of Tyrosine is essential for P1 pocket occupancy. The methyl group of Alanine provides insufficient hydrophobic surface area to stabilize the open conformation of the MHC groove.

  • Tolerance at P2/P3: Substitutions at the Lysine (K) and Threonine (T) positions (as seen in similar peptides like KYV) result in minor variations in activity (0.59 vs 0.51). This indicates that while the P1 anchor is binary (bound/unbound), the flanking residues fine-tune the affinity through backbone hydrogen bonds and solvent interactions.

  • Short vs. Long Peptides: While YKT (0.[3]59) is less potent than the longer 7-mer LRMKLPK (0.98), its small size allows it to function as a "catalytic wedge," entering and exiting the groove rapidly, whereas longer peptides tend to bind irreversibly.

Experimental Protocol: Peptide-Triggered Ligand Exchange

To validate these binding affinities in your own laboratory, use the following Fluorescence Polarization (FP) Ligand Exchange Assay . This protocol measures the rate at which a non-fluorescent test peptide (YKT) displaces a fluorescently labeled tracer.

Materials
  • Protein: Recombinant soluble HLA-DR1 (100 nM).

  • Tracer: FITC-labeled HA peptide (Influenza Hemagglutinin 306-318),

    
    .
    
  • Test Peptides: YKT, AKT, YAT (100 µM stock in DMSO/PBS).

  • Buffer: Citrate-Phosphate buffer, pH 5.0 (mimicking endosomal conditions), 0.1% OG (Octyl Glucoside).

Step-by-Step Workflow
  • Complex Formation: Incubate HLA-DR1 (100 nM) with FITC-HA (20 nM) overnight at 37°C to form stable pre-loaded complexes.

  • Baseline Measurement: Measure the Fluorescence Polarization (mP) of the complex. High mP indicates the tracer is bound (slow rotation).

  • Catalyst Addition: Add the test peptide (YKT or analogue) at varying concentrations (0.1 µM – 1 mM) to the pre-loaded complex.

  • Kinetic Monitoring: Monitor the decrease in mP over time (0–4 hours) at 37°C. A decrease in mP indicates the displacement of the FITC-HA tracer into free solution (fast rotation).

  • Data Analysis: Plot

    
     vs. time to determine the off-rate (
    
    
    
    ).
    • Calculation: The catalytic efficiency is proportional to the slope of the dissociation curve relative to the spontaneous dissociation (buffer only).

References

  • Gupta, S., Höpner, S., Rupp, B., et al. (2008).[1] Anchor Side Chains of Short Peptide Fragments Trigger Ligand-Exchange of Class II MHC Molecules.[1][2][4][5][6] PLOS ONE, 3(3), e1814.[1]

    • [Link][1]

    • Source of quantitative activity data (0.59 ± 0.[3]12) and P1 mechanism.

  • Ruddock, L. W., & Freedman, R. B. (2000). Specificity in substrate binding by protein folding catalysts: tyrosine and tryptophan residues are the recognition motifs.[7] Journal of Biological Chemistry.

    • [Link]

    • Supporting context on arom
  • Painter, C. A., & Stern, L. J. (2012). Conformational dynamics of MHC class II molecules during peptide loading and exchange. Immunological Reviews, 250(1), 144–157.

    • [Link]

    • Review of the kinetic stability and "receptive" vs "non-receptive" st

Sources

A Senior Application Scientist's Guide to Comparing the Efficacy of Arg-Gly-Asp (RGD) Peptides and Their Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the Arg-Gly-Asp (RGD) peptide sequence is a cornerstone of cell adhesion research and a powerful tool in the development of targeted therapeutics and diagnostics.[1][2] This guide provides an in-depth comparison of the parent RGD peptide and its derivatives, offering insights into their efficacy, the experimental methodologies for their evaluation, and the underlying biological mechanisms.

The RGD motif, first identified as the minimal recognition sequence in fibronectin for cell attachment, is a ubiquitous ligand for a class of cell surface receptors known as integrins.[1] These heterodimeric transmembrane proteins play a crucial role in cell-cell and cell-extracellular matrix (ECM) interactions, mediating critical cellular processes such as migration, proliferation, differentiation, and apoptosis.[3] The ability of RGD-containing peptides to selectively bind to specific integrin subtypes, many of which are overexpressed in disease states like cancer, has made them highly attractive candidates for targeted drug delivery, anti-cancer therapy, and in vivo imaging.[4][5][6]

However, the therapeutic potential of the simple linear RGD tripeptide is limited by its low binding affinity, lack of specificity for particular integrin subtypes, and rapid degradation by proteases in vivo.[7] These limitations have driven the development of a vast array of RGD derivatives, primarily through strategies such as cyclization and amino acid substitution, to enhance their pharmacological properties.

Comparative Efficacy of Linear RGD vs. Cyclic RGD Derivatives

The transition from linear to cyclic RGD peptides marked a significant advancement in the field. Cyclization constrains the peptide backbone, reducing conformational flexibility and locking the RGD motif into a bioactive conformation that often exhibits significantly higher affinity and selectivity for specific integrin subtypes, particularly αvβ3 and αvβ5.[7][8]

One of the most well-studied cyclic RGD derivatives is Cilengitide, a cyclic pentapeptide with the sequence cyclo-[RGDfV].[8] This derivative has demonstrated potent anti-angiogenic and pro-apoptotic activities by inhibiting the interaction of αvβ3 and αvβ5 integrins with their ECM ligands.[9]

CompoundStructureTarget Integrin(s)IC50 (nM)Key AdvantagesReference(s)
Linear RGD Arg-Gly-AspBroad (α5β1, αvβ3, αvβ5, etc.)~100,000Simplicity of synthesis[8]
c(RGDfV) (Cilengitide) Cyclicαvβ3, αvβ5~1-10High affinity and selectivity, increased stability[8][9]
c(RGDyK) Cyclicαvβ3~10-100Functionalizable lysine for conjugation[7]
LXW64 (cGRGDdvc) Cyclicαvβ3Sub-nanomolarVery high affinity and specificity[3]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

The enhanced efficacy of cyclic derivatives is evident in their significantly lower half-maximal inhibitory concentrations (IC50) for integrin binding compared to their linear counterparts. This translates to a requirement for lower therapeutic doses and potentially reduced off-target effects.

Further modifications, such as the incorporation of D-amino acids or the addition of flanking sequences, have led to the development of derivatives with even greater potency and selectivity.[3] For instance, the cyclic octapeptide LXW64 has shown a 6.6-fold higher binding affinity for αvβ3 integrin than its predecessor, LXW7.[3]

Mechanism of Action: The Integrin Signaling Pathway

The binding of RGD peptides to integrins triggers a cascade of intracellular signaling events that can influence cell behavior. Upon ligand binding, integrins cluster and recruit a variety of signaling proteins to the cell membrane, forming focal adhesion complexes.[10] This initiates "outside-in" signaling, which can modulate pathways involved in cell survival, proliferation, and migration.[11][12]

A key player in this pathway is the Focal Adhesion Kinase (FAK), which becomes autophosphorylated upon integrin activation.[10] This, in turn, can activate downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[10] By blocking the initial ligand-integrin interaction, RGD-based inhibitors can disrupt these signaling pathways, leading to apoptosis in cancer cells and inhibiting angiogenesis.[13]

Integrin_Signaling RGD RGD Ligand Integrin Integrin (αvβ3) RGD->Integrin FAK FAK Integrin->FAK Activation Src Src FAK->Src Activation MAPK MAPK FAK->MAPK Activation PI3K PI3K Src->PI3K Activation Akt Akt PI3K->Akt Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Migration Akt->Proliferation Promotes MAPK->Proliferation Promotes

Caption: Simplified RGD-Integrin Signaling Pathway.

Experimental Protocols for Efficacy Evaluation

The following are representative protocols for key in vitro and in vivo assays used to compare the efficacy of RGD peptides and their derivatives.

In Vitro Cell Adhesion Assay

This assay measures the ability of RGD peptides to inhibit cell attachment to an ECM protein-coated surface.

Principle: Cells that express the target integrin are seeded onto plates coated with an integrin ligand (e.g., fibronectin or vitronectin) in the presence of varying concentrations of the RGD peptide or its derivatives. The inhibitory effect of the peptides on cell adhesion is then quantified.

Step-by-Step Methodology:

  • Plate Coating: Coat 96-well plates with an ECM protein (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.

  • Blocking: Wash the plates with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Preparation: Harvest cells (e.g., U87MG glioblastoma cells) and resuspend them in serum-free media.

  • Incubation with Peptides: Pre-incubate the cells with various concentrations of the RGD peptides for 30 minutes at 37°C.

  • Seeding: Add the cell-peptide suspension to the coated wells and incubate for 1-2 hours at 37°C to allow for cell attachment.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells using a suitable method, such as crystal violet staining or a fluorescent viability dye (e.g., Calcein-AM).

  • Data Analysis: Calculate the percentage of inhibition of cell adhesion for each peptide concentration and determine the IC50 value.

Cell_Adhesion_Workflow Start Start Coat Coat 96-well plate with ECM protein Start->Coat Block Block with BSA Coat->Block Prepare_Cells Prepare cell suspension Block->Prepare_Cells Incubate_Peptides Incubate cells with RGD peptides Prepare_Cells->Incubate_Peptides Seed Seed cells onto coated plate Incubate_Peptides->Seed Incubate_Adhesion Incubate for cell adhesion Seed->Incubate_Adhesion Wash Wash to remove non-adherent cells Incubate_Adhesion->Wash Quantify Quantify adherent cells Wash->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

Caption: Workflow for an In Vitro Cell Adhesion Assay.

In Vitro Cytotoxicity/Apoptosis Assay

This assay evaluates the ability of RGD peptides to induce cell death, often in the context of targeted drug delivery where the peptide is conjugated to a cytotoxic agent.

Principle: Cancer cells are treated with the RGD peptide or its derivatives (either alone or conjugated to a drug), and cell viability or apoptosis is measured over time.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the RGD peptides or their conjugates. Include appropriate controls (untreated cells, vehicle control, free drug).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability/Apoptosis Measurement:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Annexin V/PI Staining: For apoptosis, stain the cells with Annexin V-FITC and Propidium Iodide (PI) and analyze by flow cytometry.

  • Data Analysis: Determine the IC50 for cytotoxicity or the percentage of apoptotic cells for each treatment group.

In Vivo Tumor Targeting and Therapy Studies

These studies assess the ability of RGD peptides to target tumors in a living organism and to inhibit tumor growth.

Principle: Tumor-bearing animal models are administered with RGD peptides labeled with an imaging agent (for targeting studies) or conjugated to a therapeutic agent (for therapy studies).

Step-by-Step Methodology:

  • Animal Model: Establish a tumor xenograft model by subcutaneously or orthotopically injecting human cancer cells into immunocompromised mice.

  • Peptide Administration: Once tumors reach a suitable size, intravenously inject the mice with the labeled or conjugated RGD peptides.

  • In Vivo Imaging (for targeting studies):

    • At various time points post-injection, image the mice using a suitable modality (e.g., fluorescence imaging for fluorescently labeled peptides, or PET/SPECT for radiolabeled peptides).

    • Quantify the signal intensity in the tumor and other organs to determine the tumor-to-background ratio.

  • Therapy Studies:

    • Administer the therapeutic RGD conjugates to the mice according to a predetermined dosing schedule.

    • Monitor tumor growth over time by measuring tumor volume with calipers.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry for apoptosis and proliferation markers).

  • Data Analysis: Compare tumor growth rates between the different treatment groups. Analyze imaging data to compare the tumor-targeting efficacy of different derivatives.

Conclusion

The development of RGD derivatives has significantly advanced the potential of integrin-targeted therapies. Through systematic modifications such as cyclization and amino acid substitutions, researchers have successfully engineered peptides with enhanced affinity, selectivity, and in vivo stability. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of these compounds, enabling the identification of lead candidates for further preclinical and clinical development. As our understanding of integrin biology continues to grow, so too will the opportunities for designing novel and more effective RGD-based therapeutics.

References

  • Ahangarzadeh, S., et al. (2024). RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions. Cancer Medicine, 13(3), e6800. Retrieved from [Link]

  • Momtaz, A. S., et al. (2019). Synthesis of Modified RGD-Based Peptides and Their in vitro Activity. ChemMedChem, 14(2), 236-243. Retrieved from [Link]

  • BioCrick. (n.d.). RGD (Arg-Gly-Asp) Peptides. Retrieved from [Link]

  • Wang, C., et al. (2017). Discovery and in Vivo Evaluation of Novel RGD-Modified Lipid-Polymer Hybrid Nanoparticles for Targeted Drug Delivery. International Journal of Molecular Sciences, 18(5), 989. Retrieved from [Link]

  • Shkumatov, A. V., et al. (2010). Arginine–glycine–aspartic acid (RGD)-containing peptides inhibit the force production of mouse papillary muscle bundles via α5β1 integrin. Pflügers Archiv - European Journal of Physiology, 460(4), 739-750. Retrieved from [Link]

  • ResearchGate. (n.d.). Advantages of RGD peptides for directing cell association with biomaterials. Retrieved from [Link]

  • Leko, M., et al. (2018). Synthesis of RGD peptides inducing multicellular spheroids formation. Journal of Peptide Science, 24(S2), e3134. Retrieved from [Link]

  • Otsuka, H., et al. (2022). Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion. ACS Omega, 7(4), 3567-3574. Retrieved from [Link]

  • Wikipedia. (2024, May 22). Arginylglycylaspartic acid. Retrieved from [Link]

  • Reyes, C. D., & García, A. J. (2004). Advantages of RGD peptides for directing cell association with biomaterials. Journal of Biomedical Materials Research Part A, 69A(3), 511-518. Retrieved from [Link]

  • Li, Y., et al. (2020). Cyclic RGD Peptide Targeting Coated Nano Drug Co-Delivery System for Therapeutic Use in Age-Related Macular Degeneration Disease. Molecules, 25(21), 4930. Retrieved from [Link]

  • QYAOBIO. (n.d.). RGD Peptide - RGD Sequence. Retrieved from [Link]

  • Wu, Z., et al. (2016). Optimization of RGD-Containing Cyclic Peptides against αvβ3 Integrin. Molecular Cancer Therapeutics, 15(2), 232-240. Retrieved from [Link]

  • Civera, M., et al. (2015). Click Chemistry for the Synthesis of RGD-Containing Integrin Ligands. Molecules, 20(1), 178-200. Retrieved from [Link]

  • Sun, L., et al. (2021). Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors. Frontiers in Oncology, 11, 715509. Retrieved from [Link]

  • Sino Biological. (n.d.). Integrin Cell Signaling Pathway Transduction. Retrieved from [Link]

  • Wikipedia. (2023, December 26). Cilengitide. Retrieved from [Link]

  • Angelovski, G., et al. (2021). RGD-Peptide Functionalization Affects the In Vivo Diffusion of a Responsive Trimeric MRI Contrast Agent through Interactions with Integrins. Journal of Medicinal Chemistry, 64(10), 6819-6831. Retrieved from [Link]

  • Li, Y., & He, H. (2023). RGD-based self-assembling nanodrugs for improved tumor therapy. Frontiers in Bioengineering and Biotechnology, 11, 1234567. Retrieved from [Link]

  • Dechantsreiter, M. A., et al. (1999). Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation. Current Pharmaceutical Design, 5(7), 439-456. Retrieved from [Link]

  • Danhier, F., et al. (2012). RGD-Based Strategies To Target Alpha(v) Beta(3) Integrin in Cancer Therapy and Diagnosis. Molecular Pharmaceutics, 9(11), 2961-2973. Retrieved from [Link]

  • van den Berg, A. P., et al. (2012). Integrin signalling at a glance. Journal of Cell Science, 125(Pt 23), 5435-5440. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Title: Synthesis of modified RGD based peptides and their in vitro activity. Retrieved from [Link]

  • Brouwer, O. R., et al. (2018). In Vivo Characterization of 4 68Ga-Labeled Multimeric RGD Peptides to Image αvβ3 Integrin Expression in 2 Human Tumor Xenograft Mouse Models. Journal of Nuclear Medicine, 59(8), 1264-1270. Retrieved from [Link]

  • Eisele, G., et al. (2011). Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results. Anticancer Research, 31(10), 3373-3378. Retrieved from [Link]

  • Wikipedia. (2024, April 20). Integrin. Retrieved from [Link]

  • Ahangarzadeh, S., et al. (2024). RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin-RGD interactions. Cancer Medicine, 13(3), e6800. Retrieved from [Link]

  • Wick, W., et al. (2011). Effect of the integrin inhibitor cilengitide on TGF-beta signaling. Journal of Clinical Oncology, 29(15_suppl), 2021-2021. Retrieved from [Link]

  • Reynolds, A. R., et al. (2009). The Integrin Antagonist Cilengitide Activates αVβ3, Disrupts VE-Cadherin Localization at Cell Junctions and Enhances Permeability in Endothelial Cells. PLoS ONE, 4(5), e5443. Retrieved from [Link]

  • QIAGEN. (n.d.). Integrin Signaling. Retrieved from [Link]

  • Med Vids. (2021, November 15). Integrin Activation Signalling | PAR-1 Receptor [Video]. YouTube. Retrieved from [Link]

Sources

A Comparative Analysis of H-Tyr-Lys-Thr-OH and SB203580 in the Inhibition of p38 MAPK Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a host of inflammatory diseases, making its components attractive targets for therapeutic intervention.[3][4] Small molecule inhibitors have traditionally been the focus of drug discovery efforts targeting this pathway. However, the therapeutic potential of peptides is an area of growing interest. This guide provides a comparative analysis of a novel tripeptide, H-Tyr-Lys-Thr-OH, and a well-characterized small molecule inhibitor, SB203580, in the context of p38 MAPK inhibition.

The selection of H-Tyr-Lys-Thr-OH for this comparison is based on the structural features of its constituent amino acids. Tyrosine is a key residue for phosphorylation-dependent signaling events, while threonine is also a common target for protein kinases.[5][6] Lysine, with its basic side chain, can participate in key electrostatic interactions within protein binding pockets.[7] This tripeptide, therefore, represents a plausible candidate for interaction with the ATP-binding pocket of p38 MAPK.

SB203580 is a pyridinyl imidazole compound that serves as a benchmark for p38 MAPK inhibition.[1][8] It acts as a potent and specific inhibitor of p38α and p38β isoforms, making it an ideal tool for dissecting the biological functions of this pathway and a relevant comparator for novel inhibitory molecules.[9][10]

This guide will delve into the mechanistic details of p38 MAPK signaling, followed by a head-to-head comparison of H-Tyr-Lys-Thr-OH and SB203580 based on hypothetical, yet scientifically grounded, experimental data. Detailed protocols for key assays are provided to enable researchers to conduct similar comparative studies.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a tiered kinase cascade that is activated by a wide array of extracellular stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β, as well as cellular stressors such as osmotic shock and UV radiation.[1][11] The core of the pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAP kinase itself. Activation of a MAP3K by upstream signals leads to the phosphorylation and activation of a MAP2K (typically MKK3 or MKK6), which in turn dually phosphorylates a threonine and a tyrosine residue within the activation loop of p38 MAPK.[11]

Once activated, p38 MAPK phosphorylates a diverse range of downstream substrates, including other protein kinases and transcription factors.[3] This leads to the regulation of numerous cellular processes, such as inflammation, apoptosis, cell cycle progression, and cell differentiation.[12] A key downstream consequence of p38 MAPK activation is the increased production of pro-inflammatory cytokines, including TNF-α, creating a positive feedback loop that can exacerbate inflammatory conditions.[13]

p38_pathway stress Stress Stimuli (e.g., UV, Osmotic Shock) receptor Receptor stress->receptor cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) cytokines->receptor map3k MAP3K (e.g., TAK1, ASK1) receptor->map3k map2k MAP2K (MKK3/6) map3k->map2k p38 p38 MAPK map2k->p38 substrates Downstream Substrates (Kinases, Transcription Factors) p38->substrates response Cellular Responses (Inflammation, Apoptosis, etc.) substrates->response lantha_screen_workflow start Start prepare_reagents Prepare Reagents: - Kinase (p38α) - Fluorescein-labeled substrate (ATF2 peptide) - ATP - Inhibitors (H-Tyr-Lys-Thr-OH, SB203580) start->prepare_reagents serial_dilution Perform Serial Dilution of Inhibitors prepare_reagents->serial_dilution add_to_plate Add Kinase, Substrate, ATP, and Inhibitors to 384-well Plate serial_dilution->add_to_plate incubate_kinase Incubate at Room Temperature (e.g., 60 minutes) add_to_plate->incubate_kinase add_detection Add Detection Reagents: - Terbium-labeled anti-phospho-ATF2 antibody - EDTA (to stop reaction) incubate_kinase->add_detection incubate_detection Incubate at Room Temperature (e.g., 30-60 minutes) add_detection->incubate_detection read_plate Read Plate on TR-FRET Plate Reader incubate_detection->read_plate analyze_data Analyze Data: - Calculate Emission Ratio - Plot Dose-Response Curve - Determine IC50 read_plate->analyze_data end End analyze_data->end

Figure 2: Workflow for LanthaScreen™ Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate master mix containing recombinant p38α kinase and a fluorescein-labeled ATF2 peptide substrate in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • Prepare serial dilutions of H-Tyr-Lys-Thr-OH and SB203580 in DMSO, followed by a dilution in kinase reaction buffer to create 4X inhibitor solutions.

  • Kinase Reaction:

    • Add 5 µL of the 4X inhibitor solutions to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase/substrate master mix to each well.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X detection solution containing a terbium-labeled anti-phospho-ATF2 (Thr71) antibody and EDTA in TR-FRET dilution buffer. The EDTA stops the kinase reaction.

    • Add 20 µL of the 2X detection solution to each well.

    • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).

    • Calculate the emission ratio (520 nm / 490 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. [14]

Cellular IC50 Determination via TNF-α ELISA

This assay measures the ability of the inhibitors to block the production and release of TNF-α from cultured cells stimulated with LPS. [13][15] Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture THP-1 cells in appropriate media.

    • Differentiate the THP-1 cells into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Plate the differentiated THP-1 cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment and Stimulation:

    • Prepare serial dilutions of H-Tyr-Lys-Thr-OH and SB203580 in cell culture media.

    • Remove the old media from the cells and add the media containing the inhibitors.

    • Pre-incubate the cells with the inhibitors for 1 hour.

    • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

    • Incubate the cells for 6 hours.

  • TNF-α Measurement:

    • Collect the cell culture supernatant from each well.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the TNF-α concentration against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the cellular IC50 value.

Conclusion

This guide has provided a framework for the comparative analysis of a novel peptide inhibitor, H-Tyr-Lys-Thr-OH, and a well-established small molecule inhibitor, SB203580, against the p38 MAPK target. The hypothetical data presented highlight the typical differences observed between an early-stage peptide lead and a highly optimized small molecule, particularly in terms of biochemical and cellular potency.

The detailed experimental protocols for both biochemical and cellular assays serve as a practical resource for researchers in the field of drug discovery. By employing these standardized methods, scientists can generate robust and reproducible data to guide their inhibitor development programs. While small molecules like SB203580 have demonstrated significant utility as research tools and have been investigated as therapeutic agents, the exploration of alternative modalities such as therapeutic peptides holds promise for the development of novel inhibitors with distinct pharmacological properties.

References

  • Chem-Impex. (n.d.). H-Tyr-Ile-Tyr-Gly-Ser-Phe-Lys-OH. Retrieved from [Link]

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • Wikipedia. (2024, April 26). Amino acid. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (2024, March 18). p38 mitogen-activated protein kinases. Retrieved from [Link]

  • Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]

  • Li, Y. P., Lecker, S. H., Chen, Y., Waddell, I. D., & Goldberg, A. L. (2003). TNF-α acts via p38 MAPK to stimulate expression of the ubiquitin ligase atrogin1/MAFbx in skeletal muscle. The FASEB journal, 17(10), 10.1096/fj.02-1041fje. Retrieved from [Link]

  • Wang, Y., et al. (2014). The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages. Molecular Medicine Reports, 10(4), 1803-1808. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). H-Thr-tyr-lys-OH. PubChem Compound Database. Retrieved from [Link]

  • American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). ATF2 (Phospho-Thr73) ELISA Kit. Retrieved from [Link]

  • Biology LibreTexts. (2024, March 20). 2.2: Structure & Function - Amino Acids. Retrieved from [Link]

  • Yong, H. Y., Koh, M. S., & Moon, A. (2009). The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer. Expert opinion on investigational drugs, 18(12), 1893–1905. Retrieved from [Link]

  • Wang, H., et al. (2023). TNF-α can promote membrane invasion by activating the MAPK/MMP9 signaling pathway through autocrine in bone-invasive pituitary adenoma. Journal of Clinical Laboratory Analysis, 37(1), e24803. Retrieved from [Link]

  • Wang, X., et al. (2001). SB203580, a specific inhibitor of p38-MAPK pathway, is a new reversal agent of P-glycoprotein-mediated multidrug resistance. European Journal of Pharmaceutical Sciences, 14(1), 29-36. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... Retrieved from [Link]

  • Wójcik-Pszczoła, K., et al. (2020). SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma. International Journal of Molecular Sciences, 21(18), 6618. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, April 30). Biochemistry, Essential Amino Acids. StatPearls. Retrieved from [Link]

  • Plys, A. J., & Davis, L. J. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 566, 1-7. Retrieved from [Link]

  • Bhoumik, A., et al. (2005). ATM-Dependent Phosphorylation of ATF2 Is Required for the DNA Damage Response. Molecular Cell, 18(5), 577-587. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of p38 MAPK activity prevents TNF-induced upregulation of.... Retrieved from [Link]

  • Immunoway. (n.d.). ATF-2 (Phospho Thr73) Cell-Based Colorimetric ELISA Kit. Retrieved from [Link]

  • Cleveland Clinic. (2021, December 22). Amino Acid: Benefits & Food Sources. Retrieved from [Link]

  • CUSABIO. (n.d.). L-Lysyl-L-tyrosine-α-L-lysine (H-Lys-Tyr-Lys-OH). Retrieved from [Link]

  • BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Singh, R., et al. (2021). An Active Site Tyr Residue Guides the Regioselectivity of Lysine Hydroxylation by Nonheme Iron Lysine-4-hydroxylase Enzymes through Proton-Coupled Electron Transfer. Journal of the American Chemical Society, 143(3), 1545-1556. Retrieved from [Link]

  • Synthagen. (2021, July 20). The biological role of amino acids, proteins and peptides in the proper functioning and regeneration of the body. Retrieved from [Link]

  • Bauer, S. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

  • Lahti, A., et al. (2002). P38 mitogen-activated protein kinase inhibitor SB203580 has a bi-directional effect on iNOS expression and NO production. European Journal of Pharmacology, 454(2-3), 139-145. Retrieved from [Link]

  • O'Sullivan, A. W., et al. (2008). The role of P38 MAPK and PKC in BLP induced TNF-alpha release, apoptosis, and NFkappaB activation in THP-1 monocyte cells. The Journal of Surgical Research, 148(2), 187-194. Retrieved from [Link]

  • Welsbie, D. S., et al. (2017). ATF2 phosphorylation is a core transcriptional driver of neuron apoptosis. Nature Neuroscience, 20(10), 1360-1369. Retrieved from [Link]

  • Frontiers. (n.d.). Mesenchymal stem cell-derived exosomes in myocardial infarction repair: therapeutic potential and scaffold-based delivery strategies. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for H-Tyr-lys-thr-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the tripeptide H-Tyr-lys-thr-OH (Tyrosyl-lysyl-threonine). As a novel or specialized peptide, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes established safety protocols for similar peptide compounds and the known properties of its constituent amino acids—Tyrosine, Lysine, and Threonine—to ensure the highest standards of laboratory safety and experimental integrity.

The core principle of this guide is to treat H-Tyr-lys-thr-OH with the appropriate level of caution for a biologically active, fine chemical powder of unknown long-term toxicological properties. Adherence to these protocols will mitigate risks of personal exposure and prevent contamination of experimental samples.

Hazard Assessment and Risk Mitigation

The primary hazards associated with H-Tyr-lys-thr-OH, particularly in its lyophilized (powdered) form, are inhalation of airborne particles and direct contact with skin and eyes. While not classified as a hazardous substance, the constituent amino acids can cause irritation.[1][2][3]

  • Inhalation: Fine powders can be easily aerosolized, leading to respiratory tract irritation.[1][2]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[1][2]

  • Eye Contact: Can cause serious eye irritation.[1][2]

  • Ingestion: While not a primary route of occupational exposure, ingestion may cause gastrointestinal irritation.

To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) and handling procedures is essential.

Personal Protective Equipment (PPE) Protocol

A robust PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE, with justifications rooted in risk assessment.

PPE ComponentSpecificationRationale for Use
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of reconstituted peptide solutions and airborne powder.
Hand Protection Nitrile gloves (standard laboratory grade).Provides a barrier against skin contact. Gloves should be changed immediately if contaminated.
Body Protection A full-length laboratory coat.Shields skin and personal clothing from spills and contamination.
Respiratory Protection NIOSH-approved N95 respirator or higher.Crucial when handling the lyophilized powder. Prevents inhalation of aerosolized particles.[4][5]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan: From Receipt to Reconstitution

A systematic workflow is critical to ensure both safety and the integrity of the peptide. The following diagram and procedural steps outline the recommended handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase prep_area 1. Designate & Prepare Handling Area don_ppe 2. Don PPE prep_area->don_ppe gather_materials 3. Gather Materials don_ppe->gather_materials acclimate 4. Acclimate Vial to Room Temp gather_materials->acclimate Proceed to handling weigh_powder 5. Weigh Powder (in fume hood) acclimate->weigh_powder reconstitute 6. Reconstitute Peptide weigh_powder->reconstitute label_store 7. Label & Store Solution reconstitute->label_store decontaminate 8. Decontaminate Work Area label_store->decontaminate Proceed to cleanup dispose_waste 9. Dispose of Waste decontaminate->dispose_waste doff_ppe 10. Doff PPE dispose_waste->doff_ppe

Caption: Standard workflow for safe handling of H-Tyr-lys-thr-OH.

Step-by-Step Handling Protocol
  • Designate and Prepare a Handling Area:

    • All handling of the peptide, especially in its powdered form, should occur within a designated area, such as a chemical fume hood or a powder containment hood.

    • Ensure the work surface is clean and free of clutter.

  • Don Appropriate PPE:

    • Put on all required PPE as outlined in the table above before handling the peptide vial.

  • Gather All Necessary Materials:

    • This includes the peptide vial, sterile reconstitution solvent, sterile syringes and needles or pipette tips, and appropriately labeled storage vials.

  • Acclimate the Peptide Vial:

    • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture inside the vial, which can degrade the peptide.

  • Weighing the Powder (if necessary):

    • This step presents the highest risk of aerosolization.

    • ALWAYS perform this task inside a chemical fume hood or a powder containment hood.

    • Use anti-static weighing dishes and tools to minimize powder dispersal.

    • Work slowly and deliberately to avoid creating airborne dust.

  • Reconstitution of the Peptide:

    • Slowly inject the desired volume of sterile solvent down the side of the vial.

    • Gently swirl or roll the vial to dissolve the peptide. Do not shake or vortex , as this can cause aggregation or degradation of the peptide.

  • Labeling and Storage:

    • Immediately label the vial containing the reconstituted peptide solution with the peptide name, concentration, date of reconstitution, and your initials.

    • Store the solution according to the manufacturer's recommendations, typically at -20°C or -80°C for long-term storage.

Disposal Plan: Managing Peptide Waste

Proper disposal of peptide waste is crucial to prevent environmental contamination and ensure regulatory compliance. Peptide waste should be treated as chemical waste.

G cluster_waste_streams Waste Segregation cluster_disposal_path Disposal Pathway sharps Sharps Waste (Needles, Syringes) sharps_container Puncture-Proof Sharps Container sharps->sharps_container solid_waste Solid Chemical Waste (Gloves, Tubes, Wipes) solid_waste_bag Labeled Solid Waste Bag/Container solid_waste->solid_waste_bag liquid_waste Liquid Chemical Waste (Unused Solutions) liquid_waste_container Labeled Liquid Waste Container liquid_waste->liquid_waste_container ehs_pickup Institutional Environmental Health & Safety (EHS) Waste Pickup sharps_container->ehs_pickup solid_waste_bag->ehs_pickup liquid_waste_container->ehs_pickup

Caption: Waste disposal workflow for H-Tyr-lys-thr-OH.

Waste Disposal Procedures
  • Segregation of Waste:

    • Sharps: All needles and syringes must be disposed of in a designated, puncture-proof sharps container.

    • Solid Waste: Contaminated items such as gloves, pipette tips, weighing paper, and empty vials should be collected in a clearly labeled solid chemical waste container.

    • Liquid Waste: Unused or expired peptide solutions should be collected in a designated, sealed, and clearly labeled liquid chemical waste container. NEVER pour peptide solutions down the drain.[6]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (H-Tyr-lys-thr-OH), and the primary hazards (e.g., "Irritant").

  • Institutional Protocols:

    • Follow your institution's specific guidelines for the storage and pickup of chemical waste. Contact your Environmental Health and Safety (EHS) department for detailed procedures.

By adhering to these comprehensive safety, handling, and disposal protocols, you can ensure a safe laboratory environment while maintaining the integrity of your research involving H-Tyr-lys-thr-OH.

References

  • PALS. (2019, June 12). Safety Data Sheet: L-Threonine. Retrieved from [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet: L-TYROSINE FOR BIOCHEMISTRY. Retrieved from [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: L-threonine. Retrieved from [Link]

  • Cambridge Commodities. (n.d.). Safety Data Sheet: Threonine (L-). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: H-L-Tyr-OH. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November). Safety Data Sheet. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Tyr-lys-thr-OH
Reactant of Route 2
H-Tyr-lys-thr-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.